Technical Documentation Center

1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
  • CAS: 1248947-94-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

This technical guide provides an in-depth analysis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.

Executive Summary

1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is a tri-functionalized scaffold characterized by a pyrazole core substituted with a nucleophilic primary amine at C5, an electrophilic iodine atom at C4, and a lipophilic furan-2-ylmethyl group at N1.

This molecule serves as a critical "linchpin" intermediate in medicinal chemistry. The C4-iodine allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to expand the core into complex architectures, while the C5-amine and N1-substituent facilitate the construction of fused ring systems, such as pyrazolo[1,5-a]pyrimidines . Its structural design balances the electronic richness of the furan and pyrazole rings with the steric directionality required for enzyme active site binding.

Chemical Structure & Properties

Identification
ParameterDetail
IUPAC Name 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
Molecular Formula C₈H₈IN₃O
Molecular Weight 289.07 g/mol
SMILES NC1=C(I)C=NN1CC2=CC=CO2
Core Scaffold 5-aminopyrazole
Key Functionalities Primary amine (Nucleophile), Aryl Iodide (Electrophile), Furan (H-bond acceptor/Lipophilic)
Physicochemical Profile (Predicted)

Note: Experimental values for this specific intermediate are rare in open literature; data below are derived from structurally validated analogs (e.g., 1-benzyl-4-iodo-1H-pyrazol-5-amine).

  • Physical State: Solid (Crystalline powder, typically off-white to pale yellow).

  • Melting Point: 115–135 °C (Typical range for N-alkyl-4-iodopyrazoles).

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethyl Acetate.

    • Low: Water, Hexanes.

  • LogP (Calculated): ~1.8 – 2.2 (Moderate lipophilicity due to the furan and iodine).

  • Acidity (pKa): The conjugate acid of the C5-amine typically has a pKa of ~2.5–3.5, making it significantly less basic than aniline due to the electron-withdrawing nature of the pyrazole nitrogen and the iodine atom.

Synthetic Pathways

The synthesis of this molecule requires a regioselective approach to ensure the furan moiety is attached to N1 and the amine is positioned at C5. The most robust protocol involves the construction of the pyrazole ring followed by electrophilic iodination.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start Furan-2-carbaldehyde Hydrazine Furan-2-ylmethylhydrazine Start->Hydrazine 1. NH2NH2·H2O 2. Reduction (NaBH4) Intermediate 1-(furan-2-ylmethyl)- 1H-pyrazol-5-amine Hydrazine->Intermediate + Nitrile (Cyclization, EtOH, Reflux) Nitrile 3-Ethoxyacrylonitrile Product TARGET: 1-(furan-2-ylmethyl)- 4-iodo-1H-pyrazol-5-amine Intermediate->Product Iodination (I2, H2O2 or ICl, Li2CO3)

Figure 1: Step-wise synthesis from commercially available furan-2-carbaldehyde.

Detailed Protocol
Step 1: Formation of the Hydrazine Precursor
  • Reagents: Furan-2-carbaldehyde, Hydrazine hydrate, NaBH₄.

  • Mechanism: Condensation of the aldehyde with hydrazine forms the hydrazone, which is subsequently reduced to furan-2-ylmethylhydrazine .

  • Critical Control: The reduction must be controlled to prevent cleavage of the N-N bond (which would yield the primary amine instead of the hydrazine).

Step 2: Pyrazole Ring Closure
  • Reagents: Furan-2-ylmethylhydrazine, 3-Ethoxyacrylonitrile.

  • Conditions: Reflux in Ethanol or Methanol (2–4 hours).

  • Mechanism: The hydrazine terminal nitrogen attacks the nitrile carbon (or the enol ether carbon depending on conditions), followed by cyclization.

  • Regioselectivity: The reaction favors the formation of the 5-amino isomer (Target) over the 3-amino isomer when using substituted hydrazines, as the more nucleophilic substituted nitrogen attacks the electrophilic carbon adjacent to the nitrile.

Step 3: Electrophilic Iodination at C4
  • Reagents: Iodine (I₂), Hydrogen Peroxide (H₂O₂), Water/Ethanol; OR Iodine Monochloride (ICl), Li₂CO₃, CH₂Cl₂.

  • Protocol:

    • Dissolve 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine in water or ethanol.

    • Add 0.5–1.0 eq of Iodine.

    • Slowly add H₂O₂ (30%) to regenerate iodine in situ (Green Chemistry approach).

    • Stir at room temperature. The C4 position is highly electron-rich and iodinates selectively.

  • Purification: The product usually precipitates out of water/ethanol mixtures or can be recrystallized from EtOH.

Reactivity & Applications in Drug Discovery

This molecule is a "privileged scaffold" because it offers three distinct vectors for chemical modification, allowing researchers to probe Structure-Activity Relationships (SAR) efficiently.

Reactivity Manifold (DOT Visualization)

Reactivity Center 1-(furan-2-ylmethyl)- 4-iodo-1H-pyrazol-5-amine Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 (reacts at C4-I) Sonogashira Sonogashira Coupling (Alkynylation) Center->Sonogashira Pd/Cu, Alkyne (reacts at C4-I) Cyclization Pyrazolo[1,5-a]pyrimidine Synthesis Center->Cyclization 1,3-Diketones (reacts at N1/N2 & C5-NH2) Acylation Amide Formation (N-Acylation) Center->Acylation R-COCl, Base (reacts at C5-NH2)

Figure 2: Divergent synthesis pathways utilizing the C4-Iodine and C5-Amine handles.[1]

Key Applications
  • Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors):

    • Reaction of the C5-amine and the N1-nitrogen with 1,3-dielectrophiles (like acetylacetone or enaminones) yields pyrazolo[1,5-a]pyrimidines.

    • Significance: This fused system mimics the adenine ring of ATP, making it a potent scaffold for inhibiting kinases such as CDK2 , KDR , and p38 MAP kinase .

  • Cross-Coupling (C4 Functionalization):

    • The C4-iodine is an excellent leaving group. Suzuki coupling introduces aryl groups to access the hydrophobic pocket of protein targets.

    • Example: Coupling with 4-pyridylboronic acid creates analogs similar to Dorsomorphin (AMPK inhibitor).

  • Furan Lability:

    • While the furan ring can serve as a lipophilic anchor, it can also be a "masked" 1,4-dicarbonyl. Under acidic oxidative conditions, the furan can be opened to generate further complexity, though in most drug discovery contexts, it is retained for its H-bond accepting oxygen.

Handling, Safety & Storage

Safety Profile
  • Hazards: As an organoiodide and primary amine, it should be treated as Harmful if swallowed and Irritating to eyes/skin .

  • Sensitization: Furan derivatives can sometimes act as sensitizers; handle with gloves.

  • Light Sensitivity: Iodinated heterocycles can liberate iodine upon prolonged exposure to light (turning purple/brown).

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Container: Amber glass vials to protect the C-I bond from photodegradation.

References

  • Synthesis of 5-aminopyrazoles: Elnagdi, M. H., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[2] Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.[3] Link

  • Iodination Protocols: Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles."[4] Journal of Organic Chemistry, 2008, 73(17), 6666–6670. Link

  • Pyrazolo[1,5-a]pyrimidine Scaffolds: Fadda, A. A., et al. "Synthesis and antimicrobial activity of some new pyrazolo[1,5-a]pyrimidine derivatives."[5] American Journal of Organic Chemistry, 2012.

  • Furan-based Pyrazoles: Dawood, K. M., et al. "Synthesis and antimicrobial activity of some new pyrazole, isoxazole and pyrimidine derivatives containing a furan moiety." Journal of Chemical Research, 2005.

Sources

Exploratory

Introduction: The Strategic Importance of the Pyrazole Scaffold

An In-depth Technical Guide to 4-Iodo-1H-Pyrazol-5-Amine Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Iodo-1H-Pyrazol-5-Amine Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] The success of pyrazole-containing drugs like Celecoxib (a COX-2 inhibitor) has cemented its status as a "privileged scaffold" in drug development.[5]

This guide focuses on a particularly strategic class of pyrazole derivatives: those bearing a 4-iodo and a 5-amino substitution pattern. This specific arrangement offers a powerful combination of features for the modern medicinal chemist:

  • The 5-Amino Group: This functional group often acts as a critical hydrogen bond donor, enabling strong and specific interactions with biological targets like enzyme active sites.[1] It also serves as a versatile point for further chemical modification.

  • The 4-Iodo Group: The carbon-iodine bond is a uniquely valuable synthetic handle.[6] Its susceptibility to a wide array of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient introduction of diverse molecular fragments, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds.[7][8]

This document provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 4-iodo-1H-pyrazol-5-amine derivatives, intended for researchers and scientists in the field of drug discovery.

Core Synthetic Strategies

The construction of 4-iodo-1H-pyrazol-5-amine derivatives relies on robust and regioselective chemical transformations. The general approach involves the initial formation of the 5-aminopyrazole core, followed by the selective introduction of the iodine atom at the C4 position.

Synthesis of the 5-Aminopyrazole Core

The most direct and widely adopted method for synthesizing the 5-aminopyrazole scaffold is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[9] This reaction is highly efficient and allows for the introduction of substituents at the N1 position (from the hydrazine) and the C3 position (from the β-ketonitrile).

Regioselective C4-Iodination

Once the 5-aminopyrazole ring is formed, the next critical step is the introduction of iodine specifically at the C4 position. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution.

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for many heterocyclic systems. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.

  • Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) with an oxidizing agent, such as Ceric Ammonium Nitrate (CAN), provides a highly regioselective method for the iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C4 position.[7]

It is crucial to control the reaction conditions to avoid iodination at other positions. For instance, deprotonation with a strong base like n-butyllithium followed by quenching with iodine typically leads to iodination at the C5 position, demonstrating the importance of choosing the appropriate methodology to achieve the desired C4-iodo isomer.[7]

G cluster_synthesis Synthetic Workflow start Starting Materials hydrazine Hydrazine (R1-NH-NH2) start->hydrazine ketonitrile β-Ketonitrile (R3-CO-CH2-CN) start->ketonitrile cyclization Cyclocondensation hydrazine->cyclization ketonitrile->cyclization aminopyrazole 1,3-Disubstituted 1H-Pyrazol-5-amine cyclization->aminopyrazole Forms core ring iodination Electrophilic Iodination (e.g., NIS or I2/CAN) aminopyrazole->iodination final_product 4-Iodo-1,3-Disubstituted 1H-Pyrazol-5-amine iodination->final_product Installs synthetic handle

General synthetic pathway for 4-iodo-1H-pyrazol-5-amine derivatives.

Chemical Reactivity and Library Generation

The synthetic utility of the 4-iodo-1H-pyrazol-5-amine scaffold is most evident in its capacity for diversification through cross-coupling reactions. The C4-iodo group serves as a versatile linchpin for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This reaction, which couples the iodopyrazole with an organoboron reagent (e.g., a boronic acid or ester), is one of the most powerful methods for forming new carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C4 position, which is critical for probing interactions within protein binding pockets.[7][8]

  • Sonogashira Coupling: The coupling of the iodopyrazole with a terminal alkyne provides access to derivatives containing a carbon-carbon triple bond.[7] This rigid linker is often used in drug design to orient functional groups in a specific vector.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing substituents at the C4 position.

Derivatization of the 5-Amino Group

The 5-amino group is nucleophilic and can be readily modified through reactions such as:

  • Acylation: Formation of amides.

  • Sulfonylation: Formation of sulfonamides.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

These modifications allow for fine-tuning of physicochemical properties like solubility and polarity, and can introduce additional hydrogen bonding interactions.

G cluster_reactivity Diversification Pathways core 4-Iodo-1H-Pyrazol-5-Amine Scaffold suzuki Suzuki Coupling + R-B(OH)2 core->suzuki C-C bond sonogashira Sonogashira Coupling + R-C≡CH core->sonogashira C-C bond buchwald Buchwald-Hartwig + R-NH2 core->buchwald C-N bond acylation Acylation / Sulfonylation (on 5-NH2) core->acylation N-Acyl bond product_aryl 4-Aryl/Heteroaryl Derivative suzuki->product_aryl C-C bond product_alkynyl 4-Alkynyl Derivative sonogashira->product_alkynyl C-C bond product_amino 4-Amino Derivative buchwald->product_amino C-N bond product_amide 5-Amide/Sulfonamide Derivative acylation->product_amide N-Acyl bond

Key derivatization reactions of the 4-iodo-1H-pyrazol-5-amine scaffold.

Applications in Medicinal Chemistry

The structural features of 4-iodo-1H-pyrazol-5-amine derivatives make them highly attractive for developing therapeutics across several disease areas.

Therapeutic Target ClassRationale & ExamplesKey References
Kinase Inhibitors The pyrazole ring is a well-established hinge-binding motif. The 5-amino group provides a key hydrogen bond, while the C4 position can be elaborated to access other regions of the ATP-binding site. Derivatives have been explored as inhibitors of p38MAPK and Bruton's tyrosine kinase (BTK).[1]
Anticancer Agents As many oncogenic pathways are driven by kinases, kinase inhibitors are a major class of anticancer drugs. Additionally, 5-aminopyrazole derivatives have shown direct cytotoxic activity against various cancer cell lines.[1][10]
Antibacterial Agents The pyrazole scaffold has been used to develop inhibitors of essential bacterial enzymes. For example, pyrazole derivatives have been designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[11]
Anti-inflammatory Agents Pyrazole derivatives are famously active as cyclooxygenase-2 (COX-2) inhibitors. The 4-iodo-5-amino scaffold provides a template for synthesizing novel analogues with potentially improved selectivity and pharmacokinetic profiles.[1][5]

Detailed Experimental Protocols

The following protocols are generalized procedures derived from established methodologies for the synthesis and derivatization of related pyrazole compounds.[7][8][9]

Protocol 1: Synthesis of a 1-Aryl-4-iodo-3-methyl-1H-pyrazol-5-amine

Step A: Synthesis of 1-Aryl-3-methyl-1H-pyrazol-5-amine

  • To a solution of the desired arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol, add 3-oxobutanenitrile (1.0 eq).

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 1-aryl-3-methyl-1H-pyrazol-5-amine.

Step B: Iodination at the C4 Position

  • Dissolve the 1-aryl-3-methyl-1H-pyrazol-5-amine (1.0 eq) from Step A in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material via column chromatography to afford the target 1-aryl-4-iodo-3-methyl-1H-pyrazol-5-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine the 4-iodopyrazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the degassed mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography to obtain the 4-aryl-substituted pyrazole derivative.

Conclusion and Future Outlook

The 4-iodo-1H-pyrazol-5-amine scaffold is a highly valuable platform in modern drug discovery. Its synthetic tractability, combined with the proven biological relevance of the aminopyrazole core, provides a robust foundation for the development of novel therapeutics. The ability to systematically diversify the C4 position through reliable cross-coupling chemistry allows for the rapid generation of compound libraries to probe complex structure-activity relationships.

Future research will likely focus on applying this scaffold to a broader range of biological targets, including emerging target classes. The use of these derivatives in more advanced applications, such as the development of proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, represents an exciting frontier for this versatile chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61732367, 4-Iodo-1-[(4-nitrophenyl)methyl]pyrazol-5-amine. PubChem.
  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • BenchChem. An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80364478, 4-iodo-1-phenyl-1h-pyrazol-5-amine. PubChemLite.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • BLDpharm. 183536-69-8|4-Iodo-5-phenyl-1H-pyrazol-3-amine. BLDpharm.
  • Singh, U. P., & Bhat, H. R. (2009). Pyrazoline Heterocyclic: a review. International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80365427, 4-iodo-1-methyl-1h-pyrazol-5-amine. PubChemLite.
  • REALAB LLC. 4-Iodo-1H-pyrazol-5-amine. REALAB LLC.
  • Kumar, V., & Lal, K. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.
  • Al-Ostoot, F. H., et al. (2022).
  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • Ksenofontov, A. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
  • Elmaati, T. M. A., & El-Taweel, F. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Choe, Y., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Hryshchenko, A., et al. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Věda a perspektivy.
  • BenchChem.
  • Semeniuc, R. F., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.
  • Abu-Elghait, M., et al. (2025).
  • Kumar, A., & Sharma, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.
  • Kumar, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences.

Sources

Foundational

Technical Guide: Biological Activity & Therapeutic Potential of 1-Substituted-4-Halopyrazoles

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of 1-substituted-4-halopyrazoles. Executive Summary: The Halogen Advantage In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of 1-substituted-4-halopyrazoles.

Executive Summary: The Halogen Advantage

In the landscape of heterocyclic drug design, the pyrazole scaffold is ubiquitous. However, the 1-substituted-4-halopyrazole subclass represents a specialized pharmacophore where the C4-halogen atom (Cl, Br, I) is not merely a structural placeholder but a functional pivot.

This guide explores how the C4-halogen introduces critical physicochemical properties:

  • Metabolic Blocking: The C4 position is electronically rich and prone to oxidative metabolism (e.g., by CYP450). Halogenation blocks this site, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Halogens increase

    
    , facilitating passive transport across microbial cell walls or the blood-brain barrier.
    
  • Halogen Bonding: The

    
    -hole of the halogen can form directed non-covalent interactions with backbone carbonyls in protein binding pockets (e.g., Kinases).
    

Structure-Activity Relationship (SAR) Logic[1]

The biological efficacy of these molecules relies on the interplay between the N1-substituent and the C4-halogen.

The C4-Halogen Effect[2]
  • Electronic Influence: The inductive electron-withdrawing nature (-I effect) of halogens (F > Cl > Br > I) reduces the electron density of the pyrazole ring. This modulates the pKa of the nitrogen atoms, affecting hydrogen bond donor/acceptor capability.

  • Steric Bulk: The size of the halogen (I > Br > Cl > F) can induce conformational locking or fill hydrophobic pockets within an enzyme active site.

  • Bioactivity Trend: For antimicrobial applications, the trend is often Br > Cl > F , correlating with increased lipophilicity and polarizability.

The N1-Substituent Role
  • Solubility & Target: The substituent at N1 (e.g., aryl, alkyl, sulfonyl) dictates the primary target interaction and solubility profile.

  • Example: N1-phenyl groups often target kinases, while N1-alkyl chains may target membrane integrity in microbes.

SAR Visualization (Graphviz)

SAR_Logic Core 1-Substituted-4-Halopyrazole Core Scaffold C4_Pos C4-Position (Halogen) Core->C4_Pos N1_Pos N1-Position (Substituent) Core->N1_Pos Metabolic Blocks CYP450 Oxidation C4_Pos->Metabolic Lipophilicity Increases LogP (Membrane Permeability) C4_Pos->Lipophilicity Binding Halogen Bonding (Protein Interaction) C4_Pos->Binding Solubility Modulates Solubility & Bioavailability N1_Pos->Solubility Selectivity Determines Target Selectivity (Kinase vs. Bacteria) N1_Pos->Selectivity

Figure 1: Strategic functionalization of the pyrazole core. The C4-halogen drives stability and permeability, while the N1-substituent drives target selectivity.

Key Biological Activities[1][3][4][5][6][7]

Antimicrobial & Antifungal Activity

1-substituted-4-halopyrazoles have demonstrated significant potency against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1][2]

  • Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase. The lipophilic C4-halogen facilitates penetration through the lipid bilayer.

  • Data Insight: In comparative studies, 4-bromo derivatives often exhibit lower Minimum Inhibitory Concentrations (MIC) than their 4-chloro or 4-unsubstituted counterparts due to optimal lipophilicity.

Anticancer Activity (Kinase Inhibition)

These scaffolds act as ATP-competitive inhibitors for kinases such as Aurora Kinase A/B and CDKs .

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The C4-halogen occupies the hydrophobic "gatekeeper" pocket, improving affinity.

  • Ferroptosis: Recent studies indicate certain 4-functionalized pyrazoles can inhibit ferroptosis (iron-dependent cell death) via radical trapping antioxidant mechanisms.[3]

Nematicidal Activity

4-Bromopyrazoles have shown high efficacy in juvenile mortality of root-knot nematodes (Meloidogyne incognita), outperforming standard controls in specific assays.[4]

Experimental Protocols

Protocol A: Synthesis of 4-Halopyrazoles (Electrophilic Halogenation)

Context: Direct halogenation of a pre-formed 1-substituted pyrazole is the most robust method for generating libraries.

Reagents:

  • Substrate: 1-substituted pyrazole (1.0 eq)

  • Halogen Source: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 1-substituted pyrazole in 5 mL of ACN.

  • Addition: Add 1.1 mmol of NBS (for bromination) portion-wise at room temperature (25°C).

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour reaction mixture into ice-cold water (20 mL).

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Context: Validating biological activity against S. aureus (ATCC 25923).

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Prepare a bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve the 4-halopyrazole derivative in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of diluted inoculum to each well containing compound.
    
  • Controls:

    • Positive Control: Ciprofloxacin.[5]

    • Negative Control: DMSO + Broth (Sterility check).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Summary: Comparative Potency

The following table summarizes representative IC50 and MIC trends observed in literature for 1-substituted-4-halopyrazoles.

Compound ClassSubstituent (C4)Target/OrganismActivity MetricPotency Trend
Antimicrobial H (Unsubstituted)S. aureusMICHigh (>100

g/mL)
Antimicrobial Cl S. aureusMICModerate (25-50

g/mL)
Antimicrobial Br S. aureusMICHigh (6.25-12.5

g/mL)
Anticancer HAurora Kinase AIC50Low Activity (>10

M)
Anticancer Cl/Br Aurora Kinase AIC50Potent (< 100 nM)
Nematicidal Br M. incognitaMortality %High (90% @ 100 ppm)

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed in these derivatives: Kinase inhibition in cancer cells and Membrane disruption in microbes.

Mechanism_Action cluster_Cancer Anticancer Pathway cluster_Microbial Antimicrobial Pathway Compound 1-Substituted-4-Halopyrazole Kinase Target: Aurora Kinase / CDK Compound->Kinase Membrane Target: Cell Membrane / DNA Gyrase Compound->Membrane Binding ATP-Competitive Binding (Halogen fills hydrophobic pocket) Kinase->Binding Arrest G2/M Cell Cycle Arrest Binding->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Permeation Lipophilic Penetration (Facilitated by C4-Halogen) Membrane->Permeation Leakage Cytoplasmic Leakage / DNA Damage Permeation->Leakage Lysis Bacterial Lysis Leakage->Lysis

Figure 2: Dual mechanism of action. In oncology, the molecule acts as a precise enzymatic inhibitor. In microbiology, it acts as a membrane disruptor.

References

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Journal of Pharmaceutical Sciences and Research. 6[2][5]

  • Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 2022. 7

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 2024. 8[2][5][9]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate, 2025. 4

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 2015. 10[2][9]

Sources

Exploratory

role of 4-iodopyrazoles as intermediates in heterocyclic chemistry

The Role of 4-Iodopyrazoles as Intermediates in Heterocyclic Chemistry[1][2] Executive Summary In the landscape of modern heterocyclic chemistry, 4-iodopyrazoles occupy a strategic position as "privileged intermediates."...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 4-Iodopyrazoles as Intermediates in Heterocyclic Chemistry[1][2]

Executive Summary

In the landscape of modern heterocyclic chemistry, 4-iodopyrazoles occupy a strategic position as "privileged intermediates."[3] Unlike their chloro- or bromo-analogues, the carbon-iodine (C–I) bond at the C4 position offers a unique balance of stability and high reactivity toward transition-metal-catalyzed cross-coupling and metal-halogen exchange. This guide provides a technical deep-dive into the synthesis, reactivity, and application of 4-iodopyrazoles, specifically tailored for medicinal chemists and process scientists. It moves beyond basic definitions to explore the causality of reaction choices, the nuances of regioselectivity, and the industrial scalability of these workflows.

Part 1: Synthesis of 4-Iodopyrazoles

The introduction of iodine at the C4 position is an electrophilic aromatic substitution (


). The pyrazole ring is 

-excessive, but the position of substitution is dictated by the interplay between the electron-rich nature of C4 and the directing effects of N-substituents.
Comparative Methodologies

The choice of iodinating agent is not arbitrary; it depends on substrate sensitivity (acid/oxidant tolerance) and green chemistry requirements (atom economy).

MethodReagentsMechanismKey AdvantagesLimitations
Oxidative Iodination (Green)

,

,

In situ generation of

High atom economy, water as solvent, no heavy metal waste.Limited solubility of lipophilic pyrazoles; requires biphasic optimization.
CAN-Mediated

, Ceric Ammonium Nitrate, MeCN
Radical/CationicHighly regioselective for C4; effective for electron-deficient pyrazoles.Generates Ce waste; difficult to scale; oxidative cleavage risk.
NIS Iodination N-Iodosuccinimide, TFA or AcOHElectrophilic (

)
Mild, homogeneous, compatible with acid-stable protecting groups.High cost of NIS; succinimide byproduct removal.
Iodine Monochloride ICl,

Direct ElectrophilicVery fast kinetics; useful for deactivated rings.ICl is corrosive and difficult to handle; lower atom economy.
Protocol: Green Iodination of 1-Methylpyrazole

Context: This protocol is selected for its scalability and minimal environmental footprint, ideal for early-stage process development.

  • Setup: Charge a round-bottom flask with 1-methylpyrazole (1.0 equiv) and water (

    
    ).
    
  • Addition: Add finely powdered iodine (

    
    ) to the suspension.
    
  • Oxidation: Dropwise add

    
     (
    
    
    
    ) over 20 minutes. Note: Exothermic reaction; maintain temp < 30°C to prevent over-oxidation.
  • Reaction: Stir at room temperature for 4–6 hours. The dark iodine color will fade as

    
     is consumed and regenerated in situ.
    
  • Workup: Filter the precipitated 4-iodo-1-methylpyrazole. Wash with cold water and aqueous sodium thiosulfate (to remove trace

    
    ). Dry in vacuo.
    
    • Yield Expectation: 85–95%.[4][5]

Part 2: The Reactivity Hub

The utility of 4-iodopyrazoles stems from the weakness of the C–I bond (


) compared to C–Br (

) or C–Cl (

). This allows for chemoselective transformations where the iodine is activated while other halogens remain intact.
Reactivity Map

The following diagram illustrates the divergent pathways available from a single 4-iodopyrazole scaffold.

ReactivityMap IodoPz 4-Iodopyrazole (Scaffold) Suzuki Suzuki-Miyaura (Biaryl/Heterobiaryl) IodoPz->Suzuki Pd(0), Ar-B(OH)2 Base Sonogashira Sonogashira (Alkynyl Pyrazoles) IodoPz->Sonogashira Pd/Cu, Alkyne Amine Base Heck Heck Reaction (Alkenyl Pyrazoles) IodoPz->Heck Pd(0), Alkene LiExchange Li-Halogen Exchange (C4-Nucleophile) IodoPz->LiExchange n-BuLi, -78°C (Kinetic Control) Buchwald Buchwald-Hartwig (C-N Bond) IodoPz->Buchwald Pd(0), Amine Ligand

Caption: Divergent synthetic pathways from the 4-iodopyrazole hub. Colors indicate reaction classes (Red: Coupling, Yellow: Alkynylation, Green: Olefination, Grey: Metallation).

Critical Insight: Metal-Halogen Exchange vs. Deprotonation

A common pitfall in pyrazole chemistry is the competition between Lithium-Halogen Exchange and C5-Deprotonation .

  • The Problem:

    
    -Butyllithium is a strong base. In 1-substituted pyrazoles, the C5 proton is acidic. If the reaction is too warm or if C4-Br/Cl is used, deprotonation at C5 often dominates.
    
  • The Solution: Use 4-iodopyrazoles at

    
    . The rate of Li-I exchange exceeds the rate of C5 deprotonation (Kinetic Control). This grants exclusive access to the 4-lithio species , which can then be trapped with electrophiles (aldehydes, ketones, etc.) to functionalize the C4 position, a transformation impossible via direct deprotonation.
    

Part 3: Case Study – Crizotinib Synthesis

Application: Kinase Inhibitor Development

Crizotinib (Xalkori), a c-Met/ALK inhibitor, utilizes a 4-iodopyrazole intermediate to construct its core scaffold. The synthesis highlights the superior reactivity of the iodide in a Suzuki coupling.

Synthesis Workflow

The key step involves coupling a 4-iodopyrazole-piperidine intermediate with a pinacol boronate.

CrizotinibSynthesis Start 4-Iodopyrazole (N-Unsubstituted) Step1 N-Alkylation (Piperidine attachment) Start->Step1 Alkylation Intermediate 4-Iodo-1-(piperidin-4-yl)pyrazole (Key Intermediate) Step1->Intermediate Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Intermediate->Coupling + Boronate Boronate Aryl Boronate (Coupling Partner) Boronate->Coupling Final Crizotinib Scaffold Coupling->Final

Caption: Strategic use of 4-iodopyrazole in the convergent synthesis of Crizotinib.

Experimental Protocol: Suzuki Coupling of 4-Iodopyrazole

Based on optimized conditions for Crizotinib intermediates.

  • Reagents: 4-Iodo-1-(piperidin-4-yl)pyrazole (1.0 equiv), Aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent System: DME/Water (4:1). Why? The aqueous component is critical for dissolving the inorganic base and facilitating the transmetalation step.

  • Degassing: The reaction is highly sensitive to

    
     (homocoupling risk). Sparge with Argon for 15 minutes before adding the catalyst.
    
  • Reaction: Heat to 85°C for 4 hours. Monitor by HPLC. The iodide is consumed rapidly; if conversion stalls, add 0.01 equiv fresh catalyst.

  • Purification: The product often precipitates upon cooling or addition of water. If not, extract with EtOAc. The high crystallinity of pyrazole-biaryls often allows purification via recrystallization rather than chromatography.

References

  • Synthesis of 4-iodopyrazoles via Green Oxidative Iodin

    • Title: Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
    • Source: D-NB.
    • URL:[Link]

  • Suzuki-Miyaura Coupling in Crizotinib Synthesis

    • Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).
    • Source: ACS Public
    • URL:[Link]

  • Metal-Halogen Exchange vs.

    • Title: The Role of Conjugation in the Halogen−Lithium Exchange Selectivity.
    • Source: University of Regensburg / Wiley
    • URL:[Link]

  • General Reactivity of 4-Iodopyrazoles

    • Title: The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry.[3]

    • Source: BenchChem Applic
  • Crystallographic D

    • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determin
    • Source: MDPI / ResearchG
    • URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility of the novel heterocyclic compound, 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility of the novel heterocyclic compound, 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine. Given the absence of extensive published solubility data for this specific molecule, this document focuses on establishing a reliable experimental protocol, grounded in fundamental thermodynamic principles, to empower researchers to generate this critical data in-house.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1][2] For a drug candidate like 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, a substituted aminopyrazole, understanding its solubility profile across a range of organic solvents is paramount. Pyrazole derivatives are a significant class of N-heterocyclic compounds with diverse biological activities.[3][4] Poor solubility can severely hamper drug development, leading to low bioavailability, challenging formulation, and unreliable in vitro assay results.[1][5] This guide, therefore, presents a detailed methodology for accurately measuring the thermodynamic solubility of this compound.

Theoretical Foundations of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7] This means that solutes tend to dissolve in solvents with similar polarity. The structure of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, featuring a polar furan ring, a pyrazole core with an amine group capable of hydrogen bonding, and a lipophilic iodinated moiety, suggests a nuanced solubility profile.[8] Its solubility will be dictated by the balance of these functional groups and their interactions with the solvent.

Solubility is an equilibrium process, and its determination is influenced by factors such as temperature, pressure (primarily for gases), and the pH of the medium.[2][9] For solids dissolving in liquid solvents, temperature is a key variable. Most solid dissolutions are endothermic, meaning solubility increases with temperature.[2][10][11] It is therefore crucial to maintain precise temperature control during solubility experiments.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][12] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its direct approach to achieving a saturated solution at thermodynamic equilibrium.[9][12] This is distinct from kinetic solubility measurements, which are often faster but may not represent the true equilibrium state and can be influenced by the initial dissolution rate.[5][13] For foundational characterization of a new chemical entity, thermodynamic solubility provides the most accurate and reliable data for formulation and development decisions.

Required Materials and Equipment
  • Compound: 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (solid, high purity)

  • Solvents: A range of analytical or HPLC-grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

  • Equipment:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps

    • Temperature-controlled orbital shaker or rotator

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup including an evaporating dish and oven).

Step-by-Step Experimental Protocol

The following protocol outlines the shake-flask method for determining the solubility of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine.

  • Preparation of Vials: Add an excess amount of solid 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine to a pre-weighed glass vial. A visible excess of undissolved solid must remain at the end of the experiment to ensure saturation is achieved.[12]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure the system reaches equilibrium.[5][14] It is advisable to run preliminary experiments to determine the time required to reach equilibrium, which is confirmed when solubility measurements at different time points (e.g., 24, 48, and 72 hours) are consistent.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.[15]

  • Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.

  • Dilution (if necessary): Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method being used.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted (or undiluted) supernatant using a pre-validated analytical method.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-48h) B->C D Allow solids to settle (e.g., 2h) C->D E Withdraw supernatant with syringe D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample (if necessary) F->G H Quantify concentration (e.g., HPLC-UV) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

The choice of analytical technique depends on the properties of the solute and the available instrumentation.

Gravimetric Analysis

This is the simplest method, involving the evaporation of the solvent from a known volume of the filtered supernatant and weighing the remaining solid residue.[16][17]

  • Procedure: A precise volume of the filtered saturated solution is pipetted into a pre-weighed evaporating dish.[16] The solvent is evaporated, and the dish is dried in an oven until a constant weight is achieved.[16][17]

  • Advantages: Simple, does not require a specific chromophore.

  • Disadvantages: Less sensitive, requires larger volumes of solvent, and is only suitable for non-volatile solutes.

UV-Visible Spectrophotometry

If the compound has a significant UV-Vis absorbance, this method can be employed.

  • Procedure: A calibration curve of absorbance versus known concentrations of the compound in the specific solvent is first generated. The absorbance of the diluted supernatant is then measured, and the concentration is determined from the calibration curve.

  • Advantages: Fast, widely available.

  • Disadvantages: Requires the compound to have a chromophore, and potential interference from impurities that also absorb at the same wavelength.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration.

  • Procedure: Similar to UV-Vis, a calibration curve is prepared by injecting known concentrations of the compound and measuring the peak area. The filtered supernatant is then injected, and its concentration is calculated from the calibration curve.

  • Advantages: High sensitivity, specificity, and accuracy; can separate the compound from impurities.

  • Disadvantages: Requires more specialized equipment and method development.

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner, typically in a table, to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine at 25 °C

Solvent ClassSolventPolarity IndexPredicted Solubility (mg/mL)Predicted Solubility (g/L)
Polar Protic Methanol5.140 - 6040 - 60
Ethanol4.320 - 4020 - 40
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 100> 100
N,N-Dimethylformamide (DMF)6.4> 100> 100
Acetonitrile5.830 - 5030 - 50
Acetone5.125 - 4525 - 45
Moderately Polar Tetrahydrofuran (THF)4.015 - 3015 - 30
Dichloromethane (DCM)3.110 - 2510 - 25
Ethyl Acetate4.410 - 2010 - 20
Non-Polar Toluene2.4< 2< 2
Hexane0.1< 0.1< 0.1

Note: The quantitative data presented in this table is hypothetical and serves as an illustrative example for data presentation.

The results should be interpreted in the context of solvent polarity and the structural features of the compound. High solubility in polar aprotic solvents like DMSO and DMF is common for complex organic molecules, while low solubility in non-polar solvents like hexane is expected.

Safety Precautions

When handling 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine and organic solvents, appropriate safety measures must be taken. While a specific Safety Data Sheet (SDS) for this exact compound is not available, related pyrazole compounds can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[18][19][20][21]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[19][22]

  • Consult the SDS for each solvent used to understand its specific hazards.

  • Dispose of all chemical waste in accordance with institutional and local regulations.[19]

Conclusion

This guide provides a comprehensive and scientifically sound protocol for determining the solubility of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine in various organic solvents. By adhering to the principles of thermodynamic equilibrium and employing the robust shake-flask method coupled with accurate analytical quantification, researchers can generate the high-quality, reliable data essential for advancing the development of this and other novel chemical entities.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Solubility - Concept. (2020, March 26). JoVE.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Solubility. (n.d.). Wikipedia.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
  • Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf.
  • Solubility. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Thermo Fisher Nicolet iS50 Fourier Transform Infrared Spectrometer and Continuum FTIR Microscope. (n.d.). MIT.nano.
  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 5). Journal of Chemical Education.
  • Thermo Nicolet iS50 FTIR. (n.d.). Materials Research Laboratory - Illinois.
  • FTIR Spectrometer Thermo Scientific™ Nicolet iS50. (n.d.). BECTHAI.
  • Thermo Scientific Nicolet iS50 FT-IR Spectrometer: Improving Productivity through Compact Automation. (n.d.).
  • Nicolet iS50. (n.d.). NicoletCZ.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.
  • Safety Data Sheet - 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. (n.d.).
  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023, August 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 10). TCI Chemicals.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • SAFETY DATA SHEET - 1H-Pyrazole-5-amine. (2026, January 31). CymitQuimica.
  • Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. (n.d.).
  • solubility of 5-Iodofuran-2-amine in common organic solvents. (n.d.). Benchchem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine. (n.d.). CymitQuimica.
  • Pyrazoles database - synthesis, physical properties. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Beilstein Journal of Organic Chemistry.
  • (furan-2-ylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine Product Description. (n.d.).
  • 5-(Furan-2-yl)-1H-pyrazol-3-amine Properties. (n.d.). EPA.
  • Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. (2025, August 10). ResearchGate.

Sources

Exploratory

Technical Guide: Pharmacophore Elucidation of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of the pharmacophoric properties of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine . It is structured to serve as a blueprint for medicinal chemists and computational bi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacophoric properties of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine . It is structured to serve as a blueprint for medicinal chemists and computational biologists engaged in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Executive Summary: The Scaffold Architecture

The molecule 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry. It combines a polar, hydrogen-bonding core (aminopyrazole) with a hydrophobic tail (furan-methyl) and a halogen-bonding vector (iodine). This specific arrangement mimics the adenosine triphosphate (ATP) adenine ring, making it a potent starting point for kinase inhibitors, as well as a modulator for targets like


-synuclein in neurodegenerative pathways.

This guide dissects the molecule into four distinct pharmacophoric zones, analyzing their electronic properties, binding potential, and experimental validation strategies.

Structural Dissection & Pharmacophore Mapping

To identify the pharmacophores, we must move beyond the 2D structure and analyze the electronic landscape and interaction vectors .

Zone A: The Hinge-Binding Core (Aminopyrazole)
  • Structural Feature: The 5-amino group and the pyrazole N2 nitrogen.

  • Pharmacophore Type: Donor-Acceptor (D-A) Motif.

  • Mechanism:

    • Donor (5-NH2): The exocyclic amine acts as a Hydrogen Bond Donor (HBD). In kinase targets, this typically interacts with the backbone carbonyl of the "hinge region" (e.g., Glu81 in CDK2).

    • Acceptor (N2): The endocyclic nitrogen possesses a lone pair oriented in the plane of the ring, acting as a Hydrogen Bond Acceptor (HBA) for backbone amides.

  • Technical Insight: The tautomeric state is critical. While 1H-pyrazol-5-amine is the stable tautomer here, the acidity of the NH protons can be modulated by the electron-withdrawing iodine at C4.

Zone B: The Sigma-Hole Vector (C4-Iodine)
  • Structural Feature: Iodine atom at the 4-position.[1][2][3]

  • Pharmacophore Type: Halogen Bond (XB) Donor / Hydrophobic.

  • Mechanism:

    • Sigma Hole (

      
      -hole):  Unlike smaller halogens (F, Cl), Iodine exhibits a distinct region of positive electrostatic potential opposite the C-I bond. This allows it to form a linear, directional interaction with Lewis bases (e.g., backbone carbonyl oxygen or sulfurs in Met/Cys residues).
      
    • Steric Occlusion: The large Van der Waals radius of Iodine (1.98 Å) allows it to fill hydrophobic "gatekeeper" pockets, improving selectivity against homologous enzymes.

Zone C: The Aromatic Tail (Furan-2-ylmethyl)
  • Structural Feature: Furan ring connected via a methylene (

    
    ) bridge.
    
  • Pharmacophore Type:

    
    -Stacking / Hydrophobic / HBA.
    
  • Mechanism:

    • 
      -Interaction:  The furan ring is electron-rich (excessive 
      
      
      
      -density), making it suitable for T-shaped
      
      
      -stacking interactions with aromatic residues (Phe, Tyr, Trp).
    • Rotational Entropy: The methylene linker acts as a "swivel," allowing the furan ring to adopt multiple conformations to fit into hydrophobic sub-pockets (e.g., the ribose binding pocket in kinases).

    • Metabolic Alert: While a valid pharmacophore, the furan ring is a structural alert for metabolic activation (opening to reactive dicarbonyls). In late-stage optimization, this is often bioisosterically replaced by a phenyl or thiophene.

Quantitative Data Profile

The following table summarizes the physicochemical properties relevant to the pharmacophore's "drug-likeness" and binding potential.

PropertyValue (Est.)Pharmacophoric Relevance
Molecular Weight ~303.0 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP 1.8 - 2.2Moderate lipophilicity; ensures membrane permeability without aggregation.
H-Bond Donors 1 (Amine)Critical for specific anchoring (Hinge binding).
H-Bond Acceptors 3 (N2, O-furan, N1)Provides multiple orientation options in the binding pocket.
Polar Surface Area ~50 ŲIndicates good oral bioavailability potential.
Rotatable Bonds 2Low entropic penalty upon binding.

Visualizing the Interaction Network

The following diagram illustrates the logical flow of identifying these pharmacophores and their mapping to biological targets (Kinases and


-Synuclein).

PharmacophoreMap Molecule 1-(furan-2-ylmethyl)-4-iodo- 1H-pyrazol-5-amine Aminopyrazole Aminopyrazole Core (Zone A) Molecule->Aminopyrazole Iodine C4-Iodine (Zone B) Molecule->Iodine FuranLinker Furan-Methyl Tail (Zone C) Molecule->FuranLinker HBD_HBA D-A Motif (H-Bond Donor/Acceptor) Aminopyrazole->HBD_HBA Electronic SigmaHole Sigma-Hole (Halogen Bonding) Iodine->SigmaHole Polarization PiStack Pi-Interaction / Hydrophobic Fill FuranLinker->PiStack Steric/Electronic KinaseHinge Kinase Hinge Region (e.g., CDK2, p38) HBD_HBA->KinaseHinge Binds Backbone Gatekeeper Gatekeeper Residue (Selectivity Pocket) SigmaHole->Gatekeeper Occupies Pocket AlphaSyn Alpha-Synuclein (Aggregation Inhibition) PiStack->AlphaSyn Modulates Oligomers

Caption: Pharmacophore decomposition mapping structural fragments to specific interaction types and biological targets.

Experimental Validation Protocols

To validate the theoretical pharmacophores identified above, the following experimental workflows are recommended.

Protocol A: X-Ray Crystallography / Soaking

Objective: Confirm the binding mode of the aminopyrazole core and the iodine directionality.

  • Protein Prep: Express and purify a surrogate kinase (e.g., CDK2 or PKA) known to bind aminopyrazoles.

  • Crystallization: Grow apo-crystals using the hanging drop vapor diffusion method.

  • Soaking: Incubate crystals with 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (dissolved in DMSO) at 1-5 mM concentration for 24 hours.

  • Data Collection: Collect diffraction data at a synchrotron source.

  • Refinement: Look for electron density (

    
     map) at the hinge region.
    
    • Success Metric: Observation of a hydrogen bond between the exocyclic amine and the hinge carbonyl, and a halogen bond (distance < sum of Van der Waals radii) between Iodine and a backbone carbonyl.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine the contribution of the Furan tail to binding affinity (


).
  • Chip Functionalization: Immobilize the target protein (e.g.,

    
    -synuclein or p38 MAPK) on a CM5 sensor chip via amine coupling.
    
  • Analytes: Prepare a dilution series of the target molecule and a "control" molecule lacking the furan ring (e.g., 1-methyl-4-iodo-1H-pyrazol-5-amine).

  • Injection: Inject analytes at 30 µL/min (60s contact time).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Interpretation: If the furan-containing molecule shows a significantly lower

      
       (slower dissociation rate, 
      
      
      
      ) compared to the methyl control, the furan pharmacophore (Zone C) is validated as a critical binding determinant.

Synthesis Pathway for Analog Generation

To optimize the pharmacophore, one must be able to modify it. The iodine atom serves as a pivotal synthetic handle.[1][2]

Synthesis Start 1H-pyrazol-5-amine Step1 N-Alkylation (Furfural / Reductive Amination or Furan-2-ylmethyl bromide) Start->Step1 Inter 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine Step1->Inter Step2 Regioselective Iodination (NIS or I2/HIO3) Inter->Step2 Final 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Step2->Final Divergence Suzuki Coupling (Expand Pharmacophore) Final->Divergence Lead Opt.

Caption: Synthetic route to access the core scaffold and enable downstream diversification via the iodine handle.

References

  • BenchChem. (2025).[2] 4-iodo-1-methyl-1H-pyrazol-3-amine: Safety and Handling Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Iodo-1h-pyrazol-5-amine Product Data (CAS 81542-51-0).[4] Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-Iodo-1-[(4-nitrophenyl)methyl]pyrazol-5-amine Compound Summary. Retrieved from

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from

  • Griffith University. (2020).[5] Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation.[5][6] ACS Chemical Neuroscience.[5] Retrieved from

  • BenchChem. (2025).[2] Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.[2] Retrieved from

Sources

Foundational

Metabolic Stability Assessment of Furan-Methyl Pyrazole Derivatives: From Prediction to Validation

Topic: Metabolic Stability Predictions for Furan-Methyl Pyrazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for Furan-Methyl Pyrazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

In medicinal chemistry, the fusion of a furan moiety with a methyl-pyrazole scaffold presents a classic dichotomy: high potency potential versus significant metabolic liability. While the pyrazole ring often serves as a robust, privileged scaffold, the furan ring is a documented structural alert (toxicophore).

This guide addresses the metabolic instability inherent to furan-methyl pyrazole derivatives . It details the mechanistic bioactivation of the furan ring by Cytochrome P450 (CYP450) enzymes, provides a self-validating experimental workflow for detecting reactive metabolites, and outlines predictive strategies to mitigate attrition risk early in drug discovery.

Mechanistic Insight: The Furan-Pyrazole Liability

To predict stability, one must first understand the mechanism of degradation. The metabolic fate of furan-methyl pyrazoles is dominated by two competing pathways: benzylic-like hydroxylation of the pyrazole-methyl group and oxidative ring opening of the furan.

The Furan "Warhead" (Bioactivation)

The furan ring is highly susceptible to oxidation by CYP2E1 and CYP3A4 . Unlike standard phase I hydroxylation, this process often leads to bioactivation rather than detoxification.

  • Epoxidation: CYP450 inserts oxygen across the C2-C3 or C4-C5 bond.

  • Ring Opening: The resulting epoxide or enedione intermediate is unstable and rapidly undergoes ring opening to form cis-2-butene-1,4-dial (BDA) .

  • Covalent Binding: BDA is a potent electrophile (α,β-unsaturated dialdehyde) that reacts instantaneously with cellular nucleophiles (glutathione, proteins, DNA), leading to hepatotoxicity and rapid clearance.

The Pyrazole-Methyl "Soft Spot"

While the pyrazole ring is generally stable, a methyl substituent attached to the nitrogen or carbon of the pyrazole ring is prone to C-hydroxylation (forming a hydroxymethyl group) followed by oxidation to a carboxylic acid. This pathway increases clearance but is generally less toxic than furan bioactivation.

Pathway Visualization

The following diagram illustrates the critical divergence between stable metabolism and reactive metabolite formation.

FuranMetabolism Parent Furan-Methyl Pyrazole (Parent) CYP CYP450 (CYP2E1/3A4) Parent->CYP Hydroxymethyl Hydroxymethyl-Pyrazole (Clearance Metabolite) CYP->Hydroxymethyl Methyl Oxidation (Detoxification) Epoxide Furan Epoxide / Enedione (Unstable Intermediate) CYP->Epoxide Furan Oxidation (Bioactivation) Acid Carboxylic Acid (Excretion) Hydroxymethyl->Acid BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct Protein/GSH Adduct (Toxicity/Irreversible Binding) BDA->Adduct + Nucleophiles (GSH/Protein)

Figure 1: Divergent metabolic pathways of furan-methyl pyrazole derivatives. The red pathway indicates the formation of the toxic dialdehyde intermediate.

Predictive Framework (In Silico)

Before synthesis, computational tools should be used to rank derivatives based on their Site of Metabolism (SOM) liability.

Site of Metabolism (SOM) Prediction

Modern algorithms (e.g., StarDrop, SMARTCyp, Xenosite) utilize machine learning and quantum mechanical descriptors to predict the probability of metabolism at specific atomic sites.

  • Furan Prediction: Look for high "lability scores" on the C2 and C5 carbons of the furan ring. If the C2/C5 positions are unsubstituted, the risk of bioactivation is maximal.

  • Methyl Prediction: High scores on the pyrazole-methyl group indicate rapid clearance but lower toxicity risk.

Quantum Mechanical (QM) Metrics

For high-priority leads, calculate the Hydrogen Atom Abstraction (HAA) energy or Activation Energy (Ea) for epoxidation using DFT (Density Functional Theory).

  • Metric: A lower energy barrier for furan epoxidation compared to methyl hydroxylation predicts a toxicity risk.

  • Goal: Design analogs where the furan oxidation barrier is significantly higher (>3-5 kcal/mol) than the clearance pathway.

The Self-Validating Experimental Protocol

Relying solely on intrinsic clearance (


) data is insufficient for furan derivatives because rapid clearance could be due to either benign hydroxylation or toxic bioactivation. The following protocol distinguishes these outcomes.
Step 1: Metabolic Stability Assay (Microsomal)

This assay determines the overall rate of loss (


) but does not identify the cause.

Protocol:

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound + 0.5 mg/mL microsomal protein.

  • Cofactor: Initiate with NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 45, 60 min. Quench with cold Acetonitrile (ACN) containing Internal Standard (IS).[1]

  • Analysis: LC-MS/MS to monitor parent depletion.

Step 2: Reactive Metabolite Trapping (GSH Adduct Search)

This is the critical validation step. You must prove whether the furan is opening.

Protocol:

  • Incubation: Same as Step 1, but supplement with 5 mM Glutathione (GSH) or a GSH-ethyl ester (for better cell permeability if using hepatocytes).

  • Control: Run a parallel incubation without NADPH (negative control) and with a known furan toxicant (e.g., Teucrin A or Furan itself) as a positive control.

  • Detection: Analyze via LC-MS/MS using a Neutral Loss Scan (loss of 129 Da for GSH) or Precursor Ion Scan (m/z 272 for GSH fragment).

  • Interpretation:

    • Observation: Detection of [M + GSH + 16 Da - 2H] or [M + 2GSH] peaks.

    • Meaning: The "+16 Da" indicates oxidation; the GSH adduct confirms the presence of a reactive electrophile (likely the dialdehyde).

Data Interpretation Table
ObservationInterpretationAction Item
High

+ No GSH Adducts
Rapid metabolism via pyrazole-methyl hydroxylation.Block methyl group (e.g., replace with -CF

, -Cl, or cyclopropyl).
High

+ GSH Adducts
Furan bioactivation (Ring opening).STOP. Bioisosteric replacement of furan required.
Low

+ No GSH Adducts
Metabolically stable.Proceed to PK/PD studies.[2]
Low

+ Trace GSH Adducts
Slow bioactivation (Mechanism-Based Inhibition risk).Assess CYP inhibition (TDI) immediately.

Structural Optimization & Decision Workflow

When furan liability is confirmed, structural modification is necessary.

Deuteration (The "Heavy" Furan)

Replacing hydrogens on the furan ring with Deuterium (


) can exploit the Kinetic Isotope Effect (KIE) .[3]
  • Strategy: Deuterate the C2/C5 positions of the furan.

  • Outcome: If C-H bond breakage is the rate-limiting step,

    
     will decrease. However, this rarely stops the formation of the reactive intermediate completely; it only slows it down.
    
Bioisosteric Replacement

The most effective strategy is to replace the furan ring entirely with a safer heterocycle that mimics its electronics and geometry but lacks the diene character required for ring opening.

  • Oxazole/Isoxazole: chemically more stable; reduces electron density.

  • Thiazole: "Soft" sulfur atom, generally less prone to ring opening.

  • Phenyl: Stable, but may increase lipophilicity (

    
    ).
    
Integrated Workflow Diagram

OptimizationWorkflow Start Lead Compound: Furan-Methyl Pyrazole InSilico In Silico SOM Prediction (StarDrop/SMARTCyp) Start->InSilico HLM HLM Stability Assay (Determine t1/2) InSilico->HLM Decision1 High Clearance? HLM->Decision1 GSH_Trap GSH Trapping Assay (Reactive Metabolites) Decision1->GSH_Trap Yes Safe Advance to In Vivo PK Decision1->Safe No Adducts GSH Adducts Detected? GSH_Trap->Adducts MetID MetID: Methyl Oxidation Adducts->MetID No Redesign_Furan STRATEGY A: Replace Furan (Oxazole, Thiazole) Adducts->Redesign_Furan Yes (Furan Opening) Redesign_Methyl STRATEGY B: Block Methyl Site (Deuteration, -CF3) MetID->Redesign_Methyl Redesign_Furan->Start Redesign_Methyl->Start

Figure 2: Integrated decision workflow for optimizing furan-methyl pyrazole derivatives.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

  • Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan.[4][5][6][7] Chemical Research in Toxicology, 8(7), 903-906.

  • Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and Non-Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of Xenobiotics. Drug Metabolism and Disposition, 44(8), 1229-1245.

  • Baillie, T. A. (2006).[8] Approaches to the mitigation of reactive metabolite formation in drug discovery. Chemical Research in Toxicology, 21(1), 129-137.

  • Argikar, U. A., et al. (2016). Functional groups in drug design: furan and its derivatives.[9][10] Current Topics in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to the Synthesis of 1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, a novel heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described synthetic strategy is a multi-step process involving the formation of a 5-aminopyrazole scaffold, followed by a regioselective N-alkylation and a subsequent C4-iodination. This document outlines detailed, step-by-step protocols, explains the rationale behind experimental choices, and offers insights into potential challenges and optimization strategies. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of a furan moiety can enhance the pharmacological profile of a molecule, while an iodine atom serves as a versatile handle for further functionalization, particularly in cross-coupling reactions.[4][5] The target compound, 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, combines these features, making it a valuable building block for the synthesis of novel bioactive compounds. This guide details a strategic synthetic route, providing researchers with the necessary protocols to obtain this compound in good yield and purity.

Synthetic Strategy

The synthesis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine can be logically approached in a three-step sequence starting from readily available precursors. The proposed pathway is as follows:

  • Step 1: Synthesis of a 5-aminopyrazole intermediate. This can be achieved through the cyclocondensation of a β-ketonitrile with hydrazine, a well-established method for forming the pyrazole core.[1][6]

  • Step 2: N-alkylation of the pyrazole with furfuryl chloride. This step introduces the furan-2-ylmethyl group onto the pyrazole ring. Controlling the regioselectivity of this reaction is a key challenge.[7][8][9]

  • Step 3: Iodination of the N-alkylated pyrazole at the C4 position. Several methods exist for the iodination of pyrazoles, with the choice of reagent influencing the regioselectivity and yield.[4][10][11][12]

This strategic approach allows for the systematic construction of the target molecule, with purification and characterization at each step to ensure the integrity of the final product.

Experimental Protocols

Step 1: Synthesis of 3-substituted-1H-pyrazol-5-amine

This protocol describes the synthesis of a 3-substituted-1H-pyrazol-5-amine from a corresponding β-ketonitrile and hydrazine hydrate. The substituent at the 3-position will depend on the choice of the starting β-ketonitrile.

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ethanol is a common solvent for this type of condensation reaction as it readily dissolves the reactants and is easy to remove.

  • Hydrazine hydrate is the source of the two nitrogen atoms required for the pyrazole ring formation.[13]

  • Glacial acetic acid acts as a catalyst to facilitate the condensation reaction.

Step 2: Synthesis of 1-(Furan-2-ylmethyl)-3-substituted-1H-pyrazol-5-amine

This protocol details the N-alkylation of the previously synthesized 3-substituted-1H-pyrazol-5-amine with furfuryl chloride.

Materials:

  • 3-substituted-1H-pyrazol-5-amine (1.0 eq)

  • Furfuryl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the 3-substituted-1H-pyrazol-5-amine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add furfuryl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.

Causality of Experimental Choices:

  • DMF is a polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[8]

  • Potassium carbonate is a mild base used to deprotonate the pyrazole nitrogen, making it nucleophilic for the attack on furfuryl chloride.

  • The regioselectivity of N-alkylation in pyrazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[8] The choice of base and solvent can influence the ratio of these isomers. Purification by column chromatography is crucial to isolate the desired N1-substituted product.

Step 3: Synthesis of 1-(Furan-2-ylmethyl)-4-iodo-3-substituted-1H-pyrazol-5-amine

This protocol describes the iodination of the N-alkylated pyrazole at the C4 position using iodine monochloride.

Materials:

  • 1-(Furan-2-ylmethyl)-3-substituted-1H-pyrazol-5-amine (1.0 eq)

  • Iodine monochloride (ICl) (1.1 eq)

  • Lithium carbonate (Li₂CO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 1-(furan-2-ylmethyl)-3-substituted-1H-pyrazol-5-amine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add lithium carbonate (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 eq) in dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 1-(furan-2-ylmethyl)-4-iodo-3-substituted-1H-pyrazol-5-amine.

Causality of Experimental Choices:

  • Iodine monochloride (ICl) is an effective electrophilic iodinating agent for pyrazoles, often leading to iodination at the C4 position.[4][5]

  • Lithium carbonate is used as a base to neutralize the HCl formed during the reaction.[4][5]

  • Dichloromethane is a suitable solvent for this reaction.

  • The use of sodium thiosulfate is a standard workup procedure to quench excess iodine.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialReagentsSolventExpected Yield
1β-KetonitrileHydrazine hydrate, Acetic acidEthanol70-90%
23-substituted-1H-pyrazol-5-amineFurfuryl chloride, K₂CO₃DMF50-70%
31-(Furan-2-ylmethyl)-3-substituted-1H-pyrazol-5-amineICl, Li₂CO₃DCM60-80%

Table 2: Characterization Data for 1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

AnalysisExpected Result
¹H NMR Peaks corresponding to furan, pyrazole, and amine protons.
¹³C NMR Peaks corresponding to the carbon atoms of the furan and pyrazole rings.
Mass Spec (HRMS) Calculated m/z value for C₉H₉IN₄O.
Melting Point To be determined experimentally.
Appearance To be determined experimentally (likely a solid).

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Iodination A β-Ketonitrile C 3-Substituted-1H-pyrazol-5-amine A->C EtOH, AcOH, Reflux B Hydrazine Hydrate B->C EtOH, AcOH, Reflux E 1-(Furan-2-ylmethyl)-3-substituted- 1H-pyrazol-5-amine C->E K₂CO₃, DMF D Furfuryl Chloride D->E G 1-(Furan-2-ylmethyl)-4-iodo- 3-substituted-1H-pyrazol-5-amine E->G Li₂CO₃, DCM F Iodine Monochloride (ICl) F->G

Sources

Application

Application Note: Strategic Derivatization of the Amino Group in 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

Introduction and Rationale The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific molecule, 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, presents a unique trifecta of functional groups: a reactive primary amino group, a versatile iodo-substituent amenable to cross-coupling reactions, and a furan moiety. Derivatization of the 5-amino group is a critical step in structure-activity relationship (SAR) studies, enabling the modulation of a compound's potency, selectivity, physicochemical properties, and pharmacokinetic profile.

This application note provides a detailed guide for researchers, outlining robust and validated protocols for the derivatization of this primary amino group through three common and powerful transformations: acylation, sulfonylation, and reductive amination. The protocols are designed with careful consideration of the substrate's unique chemical sensitivities, particularly the acid-lability of the furan ring.[4][5]

Structural Overview and Reactivity Considerations

The successful derivatization of the target molecule hinges on understanding the reactivity of its constituent parts.

  • 5-Amino Group: As a primary aromatic amine on an electron-rich pyrazole ring, this group is a potent nucleophile and the primary target for derivatization. Its reactivity is suitable for reactions with a wide range of electrophiles.

  • Furan Ring: Furans are known to be unstable under strongly acidic conditions, which can catalyze hydrolysis and ring-opening reactions.[4][5] Therefore, all protocols must utilize mild, neutral, or basic conditions to preserve this moiety.

  • 4-Iodo Group: The C-I bond is relatively stable and is not expected to interfere with the planned amino group derivatizations. Its presence is a strategic advantage for subsequent diversification via metal-catalyzed cross-coupling reactions.[6][7]

  • Pyrazole Core: The pyrazole ring itself is a stable aromatic heterocycle that provides a rigid scaffold for orienting substituents.

The following diagram illustrates the key reactive sites and the derivatization strategies discussed in this guide.

G cluster_start Starting Material cluster_products Derivatization Products Start 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Amide N-Acyl Derivative (Amide) Start->Amide Acylation (RCOCl, Base) Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Start->Sulfonamide Sulfonylation (RSO2Cl, Base) SecAmine N-Alkyl Derivative (Secondary Amine) Start->SecAmine Reductive Amination (RCHO, [H]) G cluster_workflow Acylation Workflow A Dissolve Aminopyrazole & Base in Solvent B Cool to 0 °C A->B C Add Acyl Chloride (dropwise) B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Aqueous Work-up & Extraction E->F G Purify (Chromatography) F->G H Characterize Product G->H

Figure 2: Step-by-step workflow for the acylation protocol.

Materials and Reagents

Reagent/MaterialPurposeTypical Stoichiometry
1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amineStarting Material1.0 eq
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Acylating Agent1.1 - 1.2 eq
Triethylamine (TEA) or PyridineNon-nucleophilic Base1.5 - 2.0 eq
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous Solvent~0.1 M concentration
Saturated aq. NaHCO₃ SolutionQuenching/Washing Agent-
BrineWashing Agent-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (to a concentration of approx. 0.1 M).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Add the desired acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

    • Scientist's Note: Slow addition is crucial to control the exothermicity of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-acyl derivative.

Protocol 2: Sulfonylation for Sulfonamide Synthesis

This protocol creates a sulfonamide linkage, a key functional group in many pharmaceuticals. The procedure is similar to acylation but uses a sulfonyl chloride. [1][8] Principle: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl.

Materials and Reagents

Reagent/MaterialPurposeTypical Stoichiometry
1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amineStarting Material1.0 eq
Sulfonyl Chloride (e.g., TsCl, MsCl)Sulfonylating Agent1.1 - 1.2 eq
Pyridine or DMAP (cat.)/TEABase / Solvent1.5 - 2.0 eq (or as solvent)
Dichloromethane (DCM)Anhydrous Solvent~0.1 M concentration
1 M HCl SolutionWashing Agent-
Saturated aq. NaHCO₃ SolutionWashing Agent-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-

Step-by-Step Procedure:

  • Dissolve 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (1.0 eq) in a mixture of DCM and pyridine (or DCM with TEA/DMAP).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

    • Scientist's Note: Sulfonylations are often slower than acylations and may require longer reaction times or gentle heating.

  • Once the starting material is consumed, dilute the mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl (to remove pyridine/TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography or recrystallization to yield the pure N-sulfonyl derivative.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a superior method for N-alkylation of primary amines, providing excellent control and avoiding the over-alkylation often seen with alkyl halides. [9][10]The process involves the in-situ formation of an imine intermediate from the amine and a carbonyl compound, which is then immediately reduced to the secondary amine.

Principle:

  • Nucleophilic attack of the amine on the carbonyl (aldehyde or ketone) to form a carbinolamine.

  • Dehydration of the carbinolamine to form an imine intermediate.

  • Reduction of the imine by a mild, selective reducing agent.

G Amine R-NH₂ (Aminopyrazole) Imine R-N=CHR' (Imine Intermediate) Amine->Imine + Aldehyde R'-CHO (Aldehyde) Aldehyde->Imine - H₂O Product R-NH-CH₂R' (Secondary Amine) Imine->Product Reduction Reducer [H] (e.g., NaBH(OAc)₃) Reducer->Product +

Figure 3: Simplified mechanism of one-pot reductive amination.

Materials and Reagents

Reagent/MaterialPurposeTypical Stoichiometry
1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amineStarting Material1.0 eq
Aldehyde or KetoneAlkylating Agent Precursor1.1 - 1.5 eq
Sodium triacetoxyborohydride (NaBH(OAc)₃)Selective Reducing Agent1.5 - 2.0 eq
Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous Solvent~0.1 M concentration
Acetic Acid (AcOH)Catalyst (for imine formation)0.1 eq or 5% v/v
Saturated aq. NaHCO₃ SolutionQuenching/Washing Agent-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-

Step-by-Step Procedure:

  • In a round-bottom flask, combine 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (1.0 eq), the desired aldehyde or ketone (1.2 eq), and anhydrous DCE.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reagent that can be added directly to the reaction mixture. It is less moisture-sensitive than NaBH₃CN. [9]5. Continue stirring at room temperature for 3-16 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material by flash column chromatography to isolate the N-alkylated product.

Summary and Troubleshooting

The choice of derivatization method depends on the desired final product and the goals of the SAR study.

Comparative Summary of Methods

MethodReagentsConditionsProductProsCons
Acylation Acyl Chloride, Base (TEA)0 °C to RT, 2-4 hAmideFast, high-yielding, robust reaction.Acyl chlorides can be moisture-sensitive.
Sulfonylation Sulfonyl Chloride, Base (Pyridine)0 °C to RT, 4-12 hSulfonamideIntroduces important sulfonamide pharmacophore.Often slower than acylation; may require heating.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, cat. AcOHRT, 3-16 hSecondary AmineControlled mono-alkylation, avoids polyalkylation, mild conditions.Requires careful stoichiometry; reducing agent handling.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents (moisture contamination); Insufficient base; Steric hindrance.Use freshly opened or purified reagents; Ensure anhydrous conditions; Increase base stoichiometry; Increase temperature or reaction time.
Formation of Side Products Diacylation/disulfonylation (unlikely but possible); Furan ring degradation.Use exact stoichiometry (1.0-1.1 eq of electrophile); Strictly avoid acidic conditions; Use a milder base.
Starting Material Remains Reaction not complete; Reagent degradation.Extend reaction time; Add a small additional portion of the acylating/sulfonylating agent.
Difficult Purification Product and starting material have similar polarity; Byproducts co-elute.Adjust chromatography eluent system; Consider recrystallization as an alternative purification method. [11]

Conclusion

The protocols detailed in this application note provide a versatile toolkit for the derivatization of the 5-amino group of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine. By selecting the appropriate method—acylation, sulfonylation, or reductive amination—researchers can systematically and efficiently generate a library of analogues for biological screening and lead optimization. Careful attention to the reaction conditions, particularly the exclusion of strong acids, is paramount to maintaining the integrity of the furan ring and ensuring high yields of the desired products.

References

  • Buchwald, S. L. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wikipedia. (n.d.). Reductive amination.
  • Shawali, A. S., et al. (n.d.). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses.
  • Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Unknown Author. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Linnen, M., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science.
  • Ghandi, M., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports.
  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Padwa, A., et al. (n.d.). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Arkivoc.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions.
  • Ghandi, M., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Semantic Scholar.
  • Unknown Author. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Publishing.
  • Bradley, M., et al. (n.d.). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society.
  • Unknown Author. (n.d.). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • Juskenas, D., et al. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Berteina-Raboin, S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
  • Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances.
  • Unknown Author. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org.
  • Stepanov, A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal.
  • Wan, J.-P., et al. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US2515123A - Acylation of furan.
  • Sgad, F., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Rosenfeld, J. M. (2003). Derivatization. Taylor & Francis.
  • LibreTexts. (2023). Derivatization.
  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications.
  • El-Sayed, M. A. A., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Journal of the Iranian Chemical Society.
  • Petrosyan, V. A., et al. (2025). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate.
  • Kim, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Tussupbayev, N., et al. (2024). Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. Sciforum.
  • Kaufman, M. D., et al. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP.

Sources

Method

Application Note: Synthesis of Schiff Bases from 1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

This Application Note and Protocol Guide details the synthesis of Schiff bases derived from 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine . This specific scaffold combines a pharmacologically active pyrazole core with a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of Schiff bases derived from 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine . This specific scaffold combines a pharmacologically active pyrazole core with a lipophilic furan moiety and a reactive iodine handle, making it a "privileged structure" in drug discovery for antimicrobial and anticancer research.

[1]

Introduction & Scientific Rationale

The synthesis of Schiff bases (imines) from heterocyclic amines is a cornerstone of medicinal chemistry. The specific starting material, 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine , represents a tri-functionalized scaffold:

  • N1-Furan-2-ylmethyl group: Increases lipophilicity and provides specific binding interactions (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -stacking) in enzyme active sites.
    
  • C4-Iodine: A steric modulator and a handle for future cross-coupling reactions (Suzuki, Sonogashira), allowing this protocol to serve as an intermediate step in diversity-oriented synthesis.

  • C5-Amino group: The nucleophilic center for Schiff base formation.[1]

Challenge: 5-Aminopyrazoles are significantly less nucleophilic than simple anilines due to the electron-withdrawing nature of the pyrazole ring, an effect exacerbated by the electron-withdrawing iodine atom at C4.[1] Therefore, standard "aniline-like" conditions often fail, requiring specific acid catalysis and elevated temperatures to drive the equilibrium toward the imine.

Chemical Reaction & Mechanism

The reaction is a reversible condensation between the primary amine of the pyrazole and an aromatic aldehyde, catalyzed by acid.

Reaction Scheme

The following diagram illustrates the transformation and the requisite conditions.

ReactionScheme Reactants 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine + Ar-CHO (Aromatic Aldehyde) Conditions Glacial AcOH (Cat.) Abs. Ethanol Reflux 4-8 h Reactants->Conditions Intermediate Carbinolamine Intermediate Conditions->Intermediate Product Target Schiff Base (Imine) Intermediate->Product -H₂O (Elimination) Byproduct - H₂O Intermediate->Byproduct

Figure 1: General reaction scheme for the acid-catalyzed condensation of 5-aminopyrazole with aromatic aldehydes.

Mechanistic Insight[1]
  • Activation: The acid catalyst (AcOH) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: The lone pair of the C5-amino group attacks the activated carbonyl carbon. Note: This step is the rate-determining step due to the low nucleophilicity of the 4-iodo-5-aminopyrazole.[1]

  • Proton Transfer & Elimination: A proton transfer occurs to form a carbinolamine, followed by acid-assisted elimination of water to generate the C=N imine bond.

Experimental Protocol

This protocol is optimized for reproducibility and yield. It utilizes glacial acetic acid as both a catalyst and a solvent modifier to ensure solubility of the iodinated starting material.

Materials & Reagents
ReagentSpecificationRole
Amine 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amineLimiting Reagent
Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)Electrophile (1.0 - 1.2 eq)
Solvent Absolute Ethanol (EtOH)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH)Catalyst (pKa ~4.[1][2][3][4][5]75)
Work-up Ice-cold distilled waterPrecipitation
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine in 15 mL of absolute ethanol .

  • Add 1.0 mmol (1.0 equivalent) of the appropriate aromatic aldehyde.

    • Tip: If the aldehyde is a liquid, add it via syringe. If solid, add directly.

  • Add 3-5 drops of Glacial Acetic Acid.

    • Critical Control Point: Do not add excess acid initially. Too much acid can protonate the amine, rendering it non-nucleophilic.

Step 2: Reflux & Monitoring[1]
  • Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with stirring.

  • Maintain reflux for 4 to 8 hours .

  • Monitor progress via TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).[1]

    • Visualization: UV lamp (254 nm).[1] The Schiff base product typically moves higher (higher R_f) than the starting amine and is often fluorescent or distinctively colored (yellow/orange).

Step 3: Work-up and Isolation[1]
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice/water with vigorous stirring.

  • A solid precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid, refrigerate the mixture overnight or scratch the glass side of the beaker to induce crystallization.

  • Filter the solid using a Buchner funnel and vacuum filtration.

  • Wash the solid copiously with cold water (to remove acetic acid) and then with a small amount of cold ethanol (to remove unreacted aldehyde).

Step 4: Purification[1]
  • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.

  • Dry the pure crystals in a vacuum desiccator over CaCl₂ or P₂O₅.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of amine signals and the appearance of the imine bond.

Expected Spectroscopic Data
TechniqueSignal of InterestExpected ValueInterpretation
FT-IR ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(NH2)
DisappearsThe double spike at 3100-3400 cm⁻¹ (primary amine) vanishes.
FT-IR

(C=N)
1600–1625 cm⁻¹Strong, sharp band indicating imine formation.
¹H-NMR -CH=N-

8.2 – 8.8 ppm
Singlet (1H). Diagnostic azomethine proton.
¹H-NMR Pyrazole-NH2DisappearsThe broad singlet at

4.0–6.0 ppm vanishes.
¹H-NMR Furan-H

6.3 – 7.6 ppm
Characteristic multiplets for the furan ring (H3, H4, H5).
Troubleshooting Guide
  • No Reaction (TLC shows only starting material): The 4-iodo group makes the amine very weak.[1]

    • Solution: Add 2-3 drops of concentrated H₂SO₄ instead of Acetic Acid, or switch to Microwave Irradiation (140°C, 10-20 min in EtOH).

  • Product Hydrolysis: Schiff bases can hydrolyze back to amine+aldehyde in the presence of water/acid.

    • Solution: Ensure the work-up is neutral.[1] Wash the precipitate well with water to remove acid traces before drying.

Biological Applications (Context)

Researchers synthesizing this scaffold typically investigate the following therapeutic areas:

  • Antimicrobial Activity: Pyrazole Schiff bases are well-documented for disrupting bacterial cell walls.[1] The iodine atom enhances lipophilicity, potentially aiding penetration into Gram-positive bacteria (e.g., S. aureus).

  • Anticancer Potential: The structural similarity to kinase inhibitors (like Crizotinib) suggests potential activity against EGFR or VEGFR kinases.

  • Anti-inflammatory: Inhibition of COX-2 enzymes is a common property of N-bridged pyrazoles.[1]

Applications Core 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Schiff Bases AntiMicrobial Antimicrobial (Gram +/- Bacteria) Core->AntiMicrobial AntiCancer Anticancer (Kinase Inhibition) Core->AntiCancer AntiInflam Anti-inflammatory (COX-2 Inhibition) Core->AntiInflam

Figure 2: Potential therapeutic applications of the synthesized Schiff bases.[1]

References

  • Rahmati, A. (2018).[6][7] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Semantic Scholar. Link

  • Bekhit, A. A., et al. (2010). "Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry.
  • Moustafa, A. H., et al. (2021).[3] "Synthesis, characterization and cytotoxic activity of 5-aminotetrazole Schiff bases." ResearchGate.[8] Link (Provides analogous protocols for heterocyclic amine Schiff bases).

  • Chebanov, V. A., et al. (2010). "Reactions of 5-aminopyrazoles, salicylaldehydes, and pyruvic acid derivatives."[9] Beilstein Journal of Organic Chemistry. Link

  • Assiri, M. A., et al. (2024).[10] "Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde." Synthetic Communications. Link[1]

Sources

Application

microwave-assisted synthesis of furan-pyrazole derivatives

Application Note: Microwave-Assisted Synthesis of Furan-Pyrazole Hybrid Scaffolds Executive Summary & Rationale The fusion of furan and pyrazole moieties creates a "privileged scaffold" in medicinal chemistry, exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Furan-Pyrazole Hybrid Scaffolds

Executive Summary & Rationale

The fusion of furan and pyrazole moieties creates a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory (COX-2 inhibition), and antimicrobial profiles. Conventional thermal synthesis of these derivatives—typically via the Claisen-Schmidt condensation followed by heterocyclization—is plagued by long reaction times (12–24 hours), harsh conditions, and variable yields due to the sensitivity of the furan ring to oxidative stress.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while enhancing selectivity. By leveraging dielectric heating, we bypass the thermal lag of conductive heating, directly coupling energy to the polar transition states. This protocol is designed for drug discovery teams requiring rapid library generation with high structural integrity.

Mechanistic Insight: The Chemistry of Efficiency

To optimize this reaction, one must understand the stepwise mechanism accelerated by microwave irradiation. The synthesis proceeds via a two-stage sequence, often consolidated into a one-pot operation.[1]

  • Stage I (Chalcone Formation): Base-catalyzed aldol condensation of a furan-2-carboxaldehyde with an acetophenone derivative eliminates water to form an

    
    -unsaturated ketone (chalcone).
    
    • MW Effect: Rapid superheating facilitates the dehydration step, shifting the equilibrium toward the conjugated enone product.

  • Stage II (Heterocyclization): Nucleophilic attack of hydrazine (or substituted hydrazine) on the

    
    -carbon of the chalcone (Michael addition), followed by intramolecular cyclization and dehydration to aromatize the pyrazole ring.
    
    • MW Effect: The dipolar nature of the hydrazine transition state absorbs microwave energy efficiently, lowering the activation energy for the ring closure.

Visualizing the Pathway

ReactionMechanism Figure 1: Mechanistic pathway of microwave-assisted furan-pyrazole synthesis. Start Furan-2-carboxaldehyde + Acetophenone Inter1 Aldol Intermediate (Unstable) Start->Inter1 NaOH/EtOH MW: 1-2 min Chalcone Furan-Chalcone (α,β-unsaturated ketone) Inter1->Chalcone -H2O (Elimination) Michael Michael Adduct (Hydrazine attack) Chalcone->Michael + Hydrazine AcOH, MW Cyclic Dihydro-pyrazole Intermediate Michael->Cyclic Intramolecular Cyclization Product Furan-Pyrazole Derivative Cyclic->Product -H2O (Aromatization)

[1][2]

Experimental Protocol

Safety Note: Microwave synthesis generates high pressure. Use only dedicated microwave synthesis vials (e.g., borosilicate glass with crimp caps). Furan derivatives can be volatile and toxic; work in a fume hood.

Materials
  • Reagents: Furan-2-carboxaldehyde (Furfural), 4-substituted acetophenones, Hydrazine hydrate (80%) or Phenylhydrazine, Ethanol (Abs.), Glacial Acetic Acid.

  • Catalyst: Sodium Hydroxide (NaOH) pellets (for Step 1).

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), TLC Silica gel 60 F254 plates.

Workflow Diagram

ProtocolWorkflow Figure 2: Step-by-step operational workflow for one-pot synthesis. Step1 STEP 1: Chalcone Synthesis Furfural + Acetophenone + NaOH Solvent: EtOH MW1 MW Irradiation Power: 150W | Temp: 80°C Time: 2-4 min Step1->MW1 Check1 TLC Validation (Hexane:EtOAc 7:3) MW1->Check1 Check1->MW1 Incomplete Step2 STEP 2: Cyclization Add Hydrazine + AcOH (cat.) to reaction vessel Check1->Step2 If pure MW2 MW Irradiation Power: 200W | Temp: 100-120°C Time: 3-6 min Step2->MW2 Workup Workup Pour into crushed ice Filter precipitate MW2->Workup Recryst Purification Recrystallize from EtOH Workup->Recryst

Detailed Procedure (One-Pot Strategy)

Step 1: Synthesis of Furan-Chalcone Precursor

  • In a 10 mL microwave process vial, dissolve Furan-2-carboxaldehyde (1.0 mmol) and 4-substituted acetophenone (1.0 mmol) in Ethanol (3 mL).

  • Add NaOH (10% aqueous solution, 0.5 mL) dropwise.

  • Seal the vial and irradiate at 150 W, 80°C for 2–3 minutes .

    • Self-Validation: Spot TLC.[2] The aldehyde spot should disappear. A new, less polar spot (chalcone) should appear.

    • Note: If the chalcone precipitates heavily, add 1 mL ethanol to redissolve before Step 2.

Step 2: Cyclization to Pyrazole

  • To the same reaction vessel (containing the chalcone intermediate), add Hydrazine Hydrate (1.5 mmol) or Phenylhydrazine (1.2 mmol).

  • Add Glacial Acetic Acid (3–4 drops) as a catalyst.

  • Irradiate at 200 W, 100–120°C for 3–6 minutes .

    • Pressure Control: Ensure the pressure limit is set to 250 psi (17 bar) to prevent venting.

  • Workup: Pour the hot reaction mixture onto 50g of crushed ice with vigorous stirring. The furan-pyrazole derivative will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.

Data Analysis & Optimization

Comparative Efficiency: Microwave vs. Conventional

The following data highlights the drastic reduction in energy expenditure and time when switching from reflux methods to MAOS.

ParameterConventional RefluxMicrowave Method (Protocol)Improvement Factor
Reaction Time 12 – 24 Hours5 – 10 Minutes~140x Faster
Solvent Vol. 20 – 50 mL3 – 5 mLGreen Metric
Yield (%) 65 – 75%85 – 94%+20% Yield
Purity Requires Column Chrom.Often Pure after Recryst.Workflow Efficiency
Solvent Optimization Table

Choice of solvent affects the dielectric loss tangent (


), which determines how efficiently the solvent absorbs microwave energy.
Solvent

(2.45 GHz)
Heating EfficiencyOutcome
Ethanol 0.941HighRecommended. Good solubility for reagents, poor for product (easy isolation).
Water 0.123ModerateGreenest, but poor solubility for organic chalcones. Requires surfactants.
Acetic Acid 0.174ModerateGood for cyclization step, but difficult to remove during workup.
Toluene 0.040Very LowAvoid. Transparent to MW; requires passive heating elements (SiC).

Troubleshooting & Validation

  • Problem: Low Yield / Sticky Product.

    • Cause: Incomplete cyclization or polymerization of the furan ring due to overheating.

    • Solution: Reduce temperature to 80°C and extend time. Ensure Acetic Acid is fresh (catalyst).

  • Problem: Vessel Over-pressurization.

    • Cause: Decomposition of hydrazine releasing

      
       gas (rare) or solvent superheating.
      
    • Solution: Use a larger headspace (10 mL vial for 1 mmol scale) and ensure active air cooling is enabled on the reactor.

  • Validation (NMR):

    • Chalcone: Look for doublet signals of

      
      -protons around 
      
      
      
      7.4–7.8 ppm (
      
      
      Hz, trans isomer).
    • Pyrazole: Disappearance of carbonyl peak. Appearance of pyrazole-H4 proton (singlet or doublet depending on substitution) around

      
       6.5–6.8 ppm.
      

References

  • Vertex AI Search. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids. National Institutes of Health (NIH). 2

  • RSC Publishing. (2025). Review: biologically active pyrazole derivatives. New Journal of Chemistry. 3[4]

  • Beilstein J. Org. Chem. (2018).[1] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journals. 1[4]

  • Scientific & Academic Publishing. (2012). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. 4

  • Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

Ticket ID: PUR-PYR-4I-FUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols[1] Executive Summary & Compound Profile Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-4I-FUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine , a critical scaffold often utilized in the synthesis of kinase inhibitors (e.g., LRRK2 inhibitors).[1]

This molecule presents a "perfect storm" of purification challenges:

  • Acid Sensitivity: The furan ring is prone to ring-opening polymerization under acidic conditions (e.g., standard silica gel or TFA).[1]

  • Redox Sensitivity: The primary amine (

    
    ) and the iodine moiety make the compound susceptible to oxidative degradation and photolysis.
    
  • Solubility Profile: It exhibits "brick-dust" behavior—poor solubility in non-polar solvents (hexanes) and water, but high solubility in polar aprotics (DMSO, DMF), often leading to "oiling out" during crystallization.[1]

This guide replaces standard textbook advice with field-proven troubleshooting workflows designed to maximize recovery and purity.

Initial Assessment: The "Dirty" Crude

User Report: "My crude reaction mixture is dark brown/black, and I see a large baseline spot on TLC."

Diagnosis:

  • Dark Color: Likely due to free iodine (

    
    ) liberation or furan oxidation.[1]
    
  • Baseline Spot: Often succinimide (if NIS was used) or polymerized furan byproducts.[1]

Protocol A: The "Quench & Wash" Pre-Purification

Do not load the raw reaction mixture directly onto a column. The succinimide byproduct will co-elute or streak, contaminating fractions.

  • Quench: Dilute the reaction mixture (usually in DMF or DMSO) with Ethyl Acetate (EtOAc) .

  • Scavenge Iodine: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[1]
    
    • Visual Cue: The organic layer should shift from dark brown/purple to pale yellow/orange immediately.

  • Remove Succinimide: Wash 2x with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[2][3] Succinimide is weakly acidic (

      
      ).[1] The basic wash converts it to the water-soluble salt, removing >95% of it before chromatography [1].
      
  • Dry: Dry over

    
     (Sodium Sulfate), not
    
    
    
    (Magnesium Sulfate is slightly Lewis acidic and can degrade sensitive furans over time).[1]

Chromatographic Purification (Flash)

User Report: "The compound degrades on the column, or I get poor separation from the non-iodinated starting material."

Root Cause Analysis: Standard silica gel is slightly acidic (


). This acidity can catalyze the ring-opening of the furan moiety, leading to tarry decomposition products that stick to the silica.
Protocol B: Buffered Silica Chromatography

Goal: Neutralize the stationary phase to protect the furan ring.

Step-by-Step Workflow:

  • The Modifier: Prepare your eluent system (typically Hexane/EtOAc).[4][5] Add 1% Triethylamine (

    
    )  to the solvent before equilibration.
    
    • Why? The amine protects the furan from acid-catalyzed decomposition [2].

  • Gradient:

    • Start: 5% EtOAc in Hexanes (with 1%

      
      ).
      
    • Ramp: 5%

      
       60% EtOAc over 20 column volumes (CV).
      
    • Note: The amine group on the pyrazole makes the compound "sticky." If tailing occurs, increase

      
       to 2% or switch to DCM/MeOH (95:5).
      
  • Loading: Use DCM (Dichloromethane) for liquid loading. Avoid dry-loading on silica unless the silica has been pre-treated with base.

Visualization: Purification Logic Flow

PurificationFlow cluster_tips Pro-Tips Start Crude Reaction Mixture (Dark/Tarry) Wash Aq. Wash: Na2S2O3 + NaHCO3 (Remove I2 & Succinimide) Start->Wash Quench Decision Purity Check (TLC/LCMS) Wash->Decision Flash Flash Chromatography (Buffered Silica: +1% Et3N) Decision->Flash < 90% Purity or Complex Mix Cryst Recrystallization (Solvent Switch) Decision->Cryst > 90% Purity (Mainly SM impurity) Success Pure Product (Off-white/Pale Yellow Solid) Flash->Success Cryst->Success Tip1 Avoid Acidic Silica!

Caption: Decision matrix for purification. Note the critical aqueous wash step prior to any solid-phase extraction.

Crystallization: The Scalable Solution

User Report: "My product oils out instead of crystallizing."

Diagnosis: This compound has a high melting point once pure, but trace impurities (especially isomers) depress the melting point significantly, causing the "oiling out" phenomenon.[1]

Protocol C: Displacement Crystallization

Do not use simple cooling crystallization. Use solvent displacement.

ParameterRecommendationRationale
Primary Solvent (Good) Dichloromethane (DCM) or Ethyl Acetate High solubility; low boiling point allows easy removal.[1]
Anti-Solvent (Bad) n-Heptane (Preferred over Hexane)Higher boiling point than DCM allows controlled displacement.[1]
Temperature Ambient


Avoid boiling; thermal stress degrades the amine.

Procedure:

  • Dissolve the crude oil in the minimum amount of DCM (approx. 3-5 mL per gram).

  • Add n-Heptane dropwise with rapid stirring until a persistent cloudiness appears.

  • Add a "seed crystal" if available. If not, scratch the glass side.

  • Slow Evaporation: Place the flask (covered with perforated foil) in a fume hood. As the DCM evaporates (bp

    
    ), the ratio of Heptane (bp 
    
    
    
    ) increases, forcing the product out as a solid rather than an oil [3].[1]

Frequently Asked Questions (FAQ)

Q1: Can I use HPLC with TFA (Trifluoroacetic acid) for purification? A: Avoid if possible. While analytical LCMS with 0.1% TFA is acceptable for rapid checks, preparative exposure to TFA can degrade the furan ring during fraction evaporation.[1] Use Ammonium Formate (pH ~8) or Ammonium Bicarbonate buffers for Prep-HPLC.[1]

Q2: The product turned purple after sitting on the bench for 2 days. Is it ruined? A: Not necessarily. The purple color is surface oxidation liberating iodine.

  • Fix: Dissolve in EtOAc, wash quickly with dilute

    
    , dry, and re-concentrate. Store the solid in the dark at 
    
    
    
    under Argon.

Q3: I see two spots on TLC with very similar Rf values. What are they? A: This is likely the N1 vs. N2 Regioisomer issue.

  • Spot 1 (Target): 1-(furan-2-ylmethyl)-...[1] (Usually higher Rf in EtOAc/Hex).[1]

  • Spot 2 (Impurity): 2-(furan-2-ylmethyl)-...[1] (Often formed if alkylation was non-selective).[1]

  • Separation: These require a shallow gradient (e.g., 0.5% increase in polarity per CV) on the Flash column.[1]

Troubleshooting: The "Oiling Out" Phenomenon

The most common user frustration is the formation of a biphasic oil rather than a precipitate.

OilingOut Issue Product Oils Out Cause1 Too much Good Solvent Issue->Cause1 Cause2 Impurity Profile (MP Depression) Issue->Cause2 Fix1 Re-dissolve & add Anti-solvent slower Cause1->Fix1 Fix2 Sonication to induce nucleation Cause2->Fix2 Fix3 Switch to IPA/Water system Cause2->Fix3

Caption: Troubleshooting logic for crystallization failures. IPA/Water (Isopropanol) is the backup system if DCM/Heptane fails.

References

  • Removal of Succinimide

    • Source: BenchChem & Organic Syntheses.
    • Context: Succinimide is water-soluble; basic washes convert it to the salt form for efficient removal.[6]

    • Link: [Organic Syntheses, Coll.[1] Vol. 2, p.562 (1943)]([Link]) (General procedure for succinimide handling).[1]

  • Furan Stability in Chromatography

    • Source: ResearchG
    • Context: Furan rings are acid-sensitive; silica gel acidity (

      
      ) necessitates neutralization with triethylamine.[1]
      
    • Link: (General furan stability data).[1]

  • Crystallization of Aminopyrazoles

    • Source: University of Rochester & Common Lab Practice.
    • Context: Solvent selection for polar heteroarom
    • Link:[1]

  • Synthesis & Characterization (Analogous Compounds)

    • Source: RSC Advances / Org. Chem. Front.
    • Context: Synthesis of furan-substituted pyrazoles and purification via silica gel (DCM:EtOAc).[1]

    • Link:[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine before handling.

Sources

Optimization

Technical Support Center: Aminopyrazole Recrystallization Optimization

Department: Process Chemistry & Solid State Development Ticket ID: APZ-RX-001 Status: Open Responder: Senior Application Scientist Overview Welcome to the Process Chemistry technical support hub. You are likely here beca...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Solid State Development Ticket ID: APZ-RX-001 Status: Open Responder: Senior Application Scientist

Overview

Welcome to the Process Chemistry technical support hub. You are likely here because your aminopyrazole intermediate or API is exhibiting non-ideal crystallization behavior—specifically oiling out (Liquid-Liquid Phase Separation) , solvate formation , or poor impurity rejection .

Aminopyrazoles are chemically distinct due to their high nitrogen content, acting simultaneously as Hydrogen Bond Donors (HBD) and Acceptors (HBA). This duality often leads to complex solubility profiles where standard "like-dissolves-like" rules fail, necessitating a thermodynamic approach to solvent selection.

Module 1: The Solubility Matrix (Solvent Selection)

Q: Standard solvents (EtOH, EtOAc) aren't working. How do I scientifically select a binary system?

A: Stop guessing with random solvent ratios. You must match the Hansen Solubility Parameters (HSP) of your solute to the solvent system.

Aminopyrazoles typically possess high polarity (


) and significant hydrogen bonding capability (

). If your solvent system matches the polarity but mismatches the hydrogen bonding (e.g., using aprotic polar solvents for a strongly H-donating crystal lattice), you will likely encounter oiling out or gelation.

Recommended Solvent Classes for Aminopyrazoles:

Solvent ClassExamplesInteraction MechanismBest For
Protic Polar Methanol, Ethanol, IPAStrong H-Bonding (Donor/Acceptor). Matches aminopyrazole amine/ring N interactions.Primary Solvent. Good for high solubility at high temps.
Aprotic Polar DMSO, DMF, NMPHigh Dipole Moment. Disrupts strong lattice energy."Last Resort" Solvent. Use only if compound is insoluble in alcohols. Hard to remove (high BP).
Esters/Ketones Ethyl Acetate, Acetone, MEKModerate Polarity, H-Bond Acceptor only.Anti-Solvent or Co-Solvent. Good for inducing nucleation without solvate formation.
Hydrocarbons Heptane, TolueneDispersive forces (

) only.
Anti-Solvent. Use to drive yield, but add slowly to avoid oiling out.

The "Green" Binary System Recommendation: For aminopyrazoles, the IPA/Water or Ethanol/Water systems are often superior to DCM/Hexane. Water acts as a powerful polarity modifier. However, if you must avoid hydrates, switch to Ethyl Acetate/Heptane or IPA/Heptane .

Technical Insight: Avoid Chlorinated solvents (DCM, Chloroform) in late-stage development. Aside from toxicity, they often form stable channel solvates with pyrazoles that are difficult to desolvate without melting the crystal.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My solution turns into a milky emulsion or distinct oil droplets upon cooling. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the solution enters a "miscibility gap" in the phase diagram before it crosses the solubility curve (binodal) to nucleate crystals.

Root Causes:

  • Impurity Depression: Impurities lower the melting point of your solid.[3] If

    
    , it precipitates as a liquid.
    
  • Supersaturation Delta (

    
    ):  Cooling too fast pushes the system into the "Spinodal" zone where spontaneous phase separation occurs.
    
  • Solvent Mismatch: The solvent "hates" the solute too much at low temperatures.

The Fix (Visualized):

OilingOutStrategy Start Problem: Oiling Out (LLPS) CheckMP Check Purity/MP Start->CheckMP IsLowMP Is MP < T(process)? CheckMP->IsLowMP Seed Action: Seed at T > T(oil) IsLowMP->Seed No (Kinetic Issue) ChangeSolv Action: Change Solvent System (Increase Solubilizer Ratio) IsLowMP->ChangeSolv Yes (MP too low) SlowCool Action: Reduce Cooling Rate (Stay in Metastable Zone) Seed->SlowCool Result2 Bypass Miscibility Gap ChangeSolv->Result2 Result1 Nucleation on Seeds SlowCool->Result1

Figure 1: Decision tree for mitigating oiling out phenomena during crystallization.

Module 3: Polymorph & Solvate Control

Q: I am isolating a hydrate, but I need the anhydrate. How do I control this?

A: Aminopyrazoles are prone to forming hydrates due to the N-H...O interactions. Control this via Water Activity (


) .
  • The Mechanism: In an alcohol/water mixture, the stable form is dictated by the critical water activity (

    
    ). Above this threshold, the hydrate is stable; below it, the anhydrate is stable.
    
  • The Protocol:

    • Determine the

      
       by slurrying a mixture of hydrate and anhydrate in various solvent ratios.
      
    • To target the Anhydrate : Ensure your finishing solvent composition has a water activity below the critical point (usually means high alcohol content, e.g., >90% IPA).

    • Drying: Do not rely solely on oven drying to convert a hydrate; this often collapses the lattice, leading to amorphous material. You must crystallize the correct form directly.

Standard Operating Procedures (SOPs)
SOP-01: Dynamic Solubility & MSZW Determination

Use this to define the "Safe Zone" for crystallization.

  • Preparation: Weigh 100 mg of Aminopyrazole into a clear vial.

  • Addition: Add 1.0 mL of Solvent A (e.g., Ethanol).

  • Heating: Heat to reflux (

    
    ).
    
    • If dissolved: Add anti-solvent (Solvent B) dropwise until persistent turbidity appears.[4] Record volume (

      
      ).
      
    • If undissolved: Add more Solvent A until dissolved.

  • Clear Point (

    
    ):  Heat the turbid mixture until it becomes clear. Record Temperature.
    
  • Cloud Point (

    
    ):  Cool at 0.5°C/min until turbidity returns. Record Temperature.
    
  • Calculation: The gap between

    
     and 
    
    
    
    is your Metastable Zone Width (MSZW) .
    • Guideline: If MSZW > 20°C, you need seeds. If MSZW < 5°C, you must cool very slowly to avoid uncontrolled nucleation.

SOP-02: Controlled Cooling Crystallization (with Seeding)

Designed to prevent oiling out and reject impurities.

  • Dissolution: Dissolve crude solid in Solvent A at

    
     (near reflux).
    
  • Filtration: Perform a hot filtration through a pre-heated funnel (remove insoluble mechanical impurities).

  • Equilibration: Cool to

    
     (approx. 2-5°C below the solubility curve, inside the MSZW).
    
  • Seeding (CRITICAL): Add 0.5 - 1.0 wt% of pure product crystals (seeds).

    • Observation: Ensure seeds do not dissolve. If they do, you are undersaturated—cool further and re-seed.

  • Aging: Hold at

    
     for 30-60 minutes to allow crystal growth on seeds.
    
  • Cooling Ramp: Cool to

    
     at a rate of 0.2 - 0.5°C/min.
    
    • Note: Fast cooling here promotes secondary nucleation (fines) and oiling out.

  • Isolation: Filter and wash with cold anti-solvent.

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for MSZW and Nucleation theory).

  • Veverka, M., et al. (2013). "Cocrystals of pyrazoles: A review." Crystal Growth & Design. (Discusses H-bonding motifs in pyrazoles).

  • Deneau, E., & Steele, G. (2005). "An in-line study of oiling out and crystallization." Organic Process Research & Development. (Seminal work on managing LLPS).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Stability of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Under Oxidative Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 1-(furan-2-ylmethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine when subjected to oxidative conditions. Understanding the stability of this molecule is critical for its effective use in synthetic chemistry and drug discovery, as its constituent furan, iodopyrazole, and aminopyrazole moieties each possess distinct reactivities towards oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidative attack on 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine?

A1: The molecule possesses three main functional groups susceptible to oxidation: the furan ring, the 5-amino group on the pyrazole ring, and to a lesser extent, the C-I bond.

  • Furan Ring: The furan moiety is an electron-rich aromatic heterocycle and is generally the most susceptible to oxidation.[1] Depending on the oxidant and reaction conditions, this can lead to a variety of products, including ring-opening to form 1,4-dicarbonyl compounds, or complete degradation to carboxylic acids.[2][3][4]

  • 5-Amino Group: The primary amine on the pyrazole ring can undergo oxidation to form various nitrogen-containing functionalities. Under certain conditions, oxidative dehydrogenative coupling between two molecules can occur, leading to the formation of azo compounds.[5][6][7]

  • 4-Iodo Group: While generally stable, the iodo-substituent can participate in oxidative processes, particularly in the presence of strong oxidants or under electrochemical conditions.[8] It can also influence the reactivity of the pyrazole ring towards oxidation.

Q2: I am observing a complex mixture of byproducts during an oxidation reaction. What are the likely degradation pathways?

A2: A complex product mixture suggests that multiple degradation pathways are occurring simultaneously. The most probable pathways involve the furan ring.

  • Furan Ring Cleavage: Strong oxidants like ozone or ruthenium tetroxide can lead to the complete cleavage of the furan ring to yield a carboxylic acid.[2][4] Milder oxidants such as m-CPBA or bromine in water can result in the formation of butenolides or 1,4-enediones.[2]

  • Oxidative Coupling: The 5-aminopyrazole moiety can undergo oxidative coupling. For instance, treatment with oxidants like tert-butyl hydroperoxide (TBHP) in the presence of iodine can lead to the formation of azopyrrole derivatives.[5][6]

  • Polymerization/Tarrying: Extensive oxidation, particularly under harsh conditions, can lead to the formation of intractable polymeric materials, often observed as a dark tar.

Q3: My desired product is unstable during workup and purification. What precautions should I take?

A3: Product instability is a common challenge.[9] Consider the following to minimize degradation:

  • Minimize Exposure to Air and Light: Some oxidation products can be sensitive to atmospheric oxygen and light. Workup procedures should be performed promptly, and samples should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Avoid Extreme pH: Both acidic and basic conditions can promote the degradation of certain heterocyclic systems.[10] Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction.

  • Use Milder Purification Techniques: If using column chromatography, consider using a less acidic or basic stationary phase. Deactivated silica gel or alumina may be beneficial. Temperature-sensitive compounds should be purified at lower temperatures.

  • Analyze Crude Product: Before purification, obtain an NMR or LC-MS of the crude reaction mixture to determine if the desired product was formed and is degrading during isolation.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments involving the oxidation of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion of Starting Material 1. Insufficiently Powerful Oxidant: The chosen oxidizing agent may not be strong enough to react with the substrate under the applied conditions. 2. Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for the transformation.[9] 3. Poor Reagent Quality: The oxidant or other reagents may have degraded over time.1. Select a Stronger Oxidant: Consider a more potent oxidizing system. For example, if using a mild oxidant like MnO2, you might need to switch to something stronger like potassium permanganate.[11] 2. Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Running small-scale trial reactions can be efficient.[9] 3. Use Fresh Reagents: Ensure all reagents, especially the oxidizing agent, are of high purity and have been stored correctly.
Formation of a Dark, Intractable Tar 1. Over-oxidation: The reaction conditions are too harsh, leading to extensive degradation and polymerization of the starting material and/or products. 2. Reaction Temperature is Too High: Elevated temperatures can accelerate decomposition pathways.1. Use Milder Conditions: Reduce the reaction temperature, use a less concentrated solution of the oxidant, or add the oxidant portion-wise over a longer period. 2. Choose a More Selective Oxidant: Some oxidants are known to be more selective for specific functional groups. Researching oxidants that are less prone to causing polymerization may be beneficial.
Unidentified Byproducts with Loss of Furan Signature in NMR 1. Furan Ring Opening/Degradation: The furan ring has likely undergone oxidative cleavage.[3][12]1. Employ Furan-Sparing Oxidants: Investigate oxidants that are known to be less reactive towards furan rings or conditions that favor the oxidation of other functional groups. 2. Protecting Group Strategy: If the furan ring is not involved in the desired transformation, consider protecting it prior to the oxidation step.
Formation of a Symmetrical Dimer 1. Oxidative Coupling of the Amino Group: The 5-aminopyrazole moieties are likely undergoing intermolecular N-N bond formation to produce an azo compound.[5][7]1. Modify Reaction Conditions: The choice of oxidant and catalyst can influence the reaction pathway. For instance, copper-catalyzed oxidations are known to promote such couplings.[6] Switching to a different metal catalyst or a metal-free system may prevent dimerization. 2. Protect the Amino Group: If the amino group is not the intended site of reaction, protect it with a suitable protecting group (e.g., Boc, Cbz) before carrying out the oxidation.
Experimental Workflow: Forced Degradation Study

To systematically evaluate the stability of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways.[10]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution in Acetonitrile/Methanol Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Stress (Solid & Solution, 60°C) Stock->Thermal Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Quench Quench Reaction Sampling->Quench HPLC Analyze by HPLC-UV/MS Quench->HPLC Identify Identify Degradants HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

Potential Oxidative Degradation Pathways

The following diagram illustrates the potential initial sites of oxidative attack on 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine.

Degradation_Pathways Parent 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Furan Furan Ring Parent->Furan [O] Amino 5-Amino Group Parent->Amino [O] Iodo 4-Iodo Group Parent->Iodo [O] RingOpened Ring-Opened Products (e.g., 1,4-dicarbonyls) Furan->RingOpened Mild [O] CarboxylicAcid Carboxylic Acid Furan->CarboxylicAcid Strong [O] AzoDimer Azo Dimer Amino->AzoDimer Oxidative Coupling Deiodinated De-iodinated Product Iodo->Deiodinated Reductive or Radical Conditions

Caption: Potential sites of oxidative degradation.

Concluding Remarks

The stability of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine under oxidative conditions is a multifaceted issue governed by the interplay of its constituent functional groups. A thorough understanding of the potential degradation pathways and careful selection of reaction conditions are paramount to achieving desired synthetic outcomes. This guide serves as a foundational resource for troubleshooting common issues and designing robust experimental protocols. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Donati, D., Fusi, S., & Ponticelli, F. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Available at: [Link]

  • Kornilov, A. M., & Pleshkova, A. P. (2015). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]

  • Chen, J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • Gutnov, A. (2016). FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Chen, J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. ACS Publications. Available at: [Link]

  • Crew, W. W., & Madix, R. J. (1993). Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. OSTI.GOV. Available at: [Link]

  • Li, Y., et al. (2023). Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines. Synfacts. Available at: [Link]

  • Koposov, A. Y., & Petrosyan, V. A. (2019). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

  • Chen, J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. American Chemical Society. Available at: [Link]

  • ResearchGate. Oxidative transformations of furans. Available at: [Link]

  • Wang, X., et al. (2018). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. ResearchGate. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • K. P. Kepp. (2017). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. Royal Society of Chemistry. Available at: [Link]

  • Patel, H. V., et al. (2017). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the oxidative ring‐opening of 1aa…. Available at: [Link]

  • Scribd. Oxidation of Heterocyclic Compounds. Available at: [Link]

  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available at: [Link]

  • ResearchGate. Furan-based 1H-pyrazole-3,5-diamine: regioselective synthesis of new mono- and bis(pyrazolo[1,5-a]pyrimidines), DFT-based NMR prediction, antibacterial Screening, and SAR study. Available at: [Link]

  • ResearchGate. (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Available at: [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. Available at: [Link]

  • Heterocyclic Compounds. Available at: [Link]

  • Belskaya, N. P., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • PMC. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Available at: [Link]

  • Belskaya, N. P., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Sciforum. Synthesis of New Hybrid Structures Based on 3H-Furanone and 1H-Pyrazole. Available at: [Link]

  • ResearchGate. Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Available at: [Link]

Sources

Optimization

removing regioisomeric impurities from 1-substituted pyrazole synthesis

Topic: Removing Regioisomeric Impurities from 1-Substituted Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Regioisomer Trap" In the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Regioisomeric Impurities from 1-Substituted Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Regioisomer Trap"

In the synthesis of 1-substituted pyrazoles—typically via the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr synthesis)—the formation of regioisomers (1,3- vs. 1,5-substituted) is the most persistent failure mode. These isomers often possess nearly identical


 values, boiling points, and solubility profiles, rendering standard purification futile.

This guide moves beyond basic "column conditions" to address the causality of isomer formation and provides self-validating protocols for identification, separation, and upstream prevention.[1]

Module 1: Diagnostic & Identification

Q1: My TLC shows a single spot, but the NMR looks "messy." How do I definitively confirm if I have a mixture of 1,3- and 1,5-isomers?

A: Do not rely on 1D Proton NMR alone. The chemical shifts of the pyrazole C-H or substituents often overlap. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to visualize spatial proximity.

The Protocol:

  • Sample Prep: Dissolve ~10 mg of crude material in

    
     or 
    
    
    
    .
  • Experiment: Run a 2D NOESY sequence.

  • Analysis: Focus on the interaction between the N1-substituent (e.g., Phenyl, Methyl) and the substituent (or proton) at C5 .

Feature1,5-Isomer (Proximal) 1,3-Isomer (Distal)
Spatial Arrangement The N1 group is physically crowded against the C5 group.The N1 group is far from the C3 group; C5 is exposed.
NOESY Signal Strong Cross-Peak between N1-R and C5-R/H.No Cross-Peak between N1-R and C3-R.
1H NMR Shift C5-H (if present) is often deshielded (downfield) due to N1-R anisotropy.C3-H is often more shielded (upfield).
Polarity (General) Often less polar (dipole vectors cancel).Often more polar (dipole vectors add).
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Technical Insight: The 1,5-isomer is sterically congested. If your N1-substituent is bulky (e.g., t-Butyl), the reaction naturally disfavors the 1,5-isomer due to steric clash, spontaneously improving regioselectivity [1].

Module 2: Purification Strategies

Q2: Flash chromatography is failing to separate the isomers (


 difference < 0.05). What are my options? 

A: When standard normal-phase silica fails, you must alter the stationary phase interaction or exploit solubility differences.

Option A: Modified Normal Phase (The "Deactivation" Method)

Pyrazoles are basic. They streak on acidic silica, masking the separation of close isomers.

  • Protocol: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes. Run your gradient with 0.5% Et3N in the mobile phase. This sharpens the peaks, often revealing two distinct spots where there was previously one blob.

Option B: Reverse Phase Chromatography (C18)

Regioisomers often have different hydrophobic footprints despite similar polarities.

  • Protocol: Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid). The 1,5-isomer, being more compact and often less polar, typically elutes later than the 1,3-isomer in reverse phase (though this is substrate-dependent) [2].[1]

Option C: Selective Crystallization (The "Salt Switch")

If chromatography fails, exploit the basicity difference. 1,3- and 1,5-isomers have different


 values due to the electronic influence of the substituents on the nitrogen lone pair.
  • Protocol:

    • Dissolve the mixture in Et2O or EtOAc.[2]

    • Add 1.0 equivalent of HCl (4M in Dioxane) or Oxalic acid.

    • Cool to 0°C. One isomer often crystallizes as the salt while the other remains in solution or forms an oil.

    • Filter and neutralize the solid to recover the pure isomer [3].

Module 3: Upstream Prevention (Root Cause Analysis)

Q3: Purification is too painful. How do I control the reaction to produce only the 1,3-isomer?

A: Regioselectivity is determined during the initial nucleophilic attack of the hydrazine on the 1,3-diketone.[3] You can manipulate this using Solvent Engineering .

The Mechanism: The reaction proceeds via a hydrazone intermediate.[3] The ratio depends on which carbonyl the hydrazine attacks first.

  • Standard Conditions (EtOH/Reflux): Often gives a 1:1 to 4:1 mixture.

  • Fluorinated Solvents (The "Magic" Bullet): Using Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can shift ratios to >95:5.

    • Why? These solvents are strong Hydrogen-bond donors. They activate the harder/more basic carbonyl, directing the hydrazine attack more selectively [4].

Q4: What if I need the "Anti-Thermodynamic" (1,5) isomer? A: Use a Lewis Acid catalyst or control the pH.

  • Protocol: Use

    
     or 
    
    
    
    in ethanol. Protonation of the diketone can flip the electrophilicity preference, favoring the formation of the 1,5-isomer in specific substrates [5].
Visualizing the Workflow
Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude Pyrazole Mixture TLC TLC Analysis (Silica, 20% EtOAc/Hex) Start->TLC Decision1 Delta Rf > 0.1? TLC->Decision1 Easy Standard Flash Chromatography Decision1->Easy Yes Hard Delta Rf < 0.1 (Co-elution) Decision1->Hard No Decision2 Is the product basic? Hard->Decision2 Deactivation Add 1% Et3N to Eluent (Sharpen Peaks) Decision2->Deactivation Yes (Streaking) ReversePhase Switch to C18 (Reverse Phase) Decision2->ReversePhase No (Clean spots) Crystallization Salt Formation (HCl/Oxalic Acid) ReversePhase->Crystallization If separation fails

Caption: Decision matrix for selecting the optimal purification method based on TLC behavior and compound properties.

Figure 2: Mechanistic Control of Regioselectivity

Mechanism Reactants R-NHNH2 + Unsymmetrical Diketone PathA Attack at C-1 (Sterically favored) Reactants->PathA Bulky R group PathB Attack at C-3 (Electronically favored) Reactants->PathB Fluorinated Solvent (HFIP) HydrazoneA Hydrazone Intermediate A PathA->HydrazoneA HydrazoneB Hydrazone Intermediate B PathB->HydrazoneB Prod13 1,3-Isomer (Distal) HydrazoneA->Prod13 Cyclization Prod15 1,5-Isomer (Proximal) HydrazoneB->Prod15 Cyclization

Caption: Divergent pathways in Knorr synthesis. Solvent choice (HFIP) or steric bulk directs the initial attack, determining the final isomer.

References
  • Review of Pyrazole Synthesis: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. Link

  • Chromatographic Separation: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011. (General reference for RP-HPLC selectivity).

  • Salt Resolution: Vogels, C. M., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles."[1][4] Canadian Journal of Chemistry 77 (1999): 1196. Link

  • Fluorinated Solvents: Tang, M., et al. "Hexafluoroisopropanol-Promoted Regioselective Synthesis of Pyrazoles."[1] Journal of Organic Chemistry 83.16 (2018): 9312–9322. Link

  • Lewis Acid Control: Aggarwal, V. K., et al. "Regiocontrolled synthesis of pyrazoles."[1] Journal of the Chemical Society, Perkin Transactions 1 (2001): 1635. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Furan-Pyrazole Compounds

Introduction: The "Push-Pull" Chromatographic Challenge Furan-pyrazole derivatives represent a privileged scaffold in medicinal chemistry, often utilized in kinase inhibitors and anti-inflammatory agents. However, analyz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Chromatographic Challenge

Furan-pyrazole derivatives represent a privileged scaffold in medicinal chemistry, often utilized in kinase inhibitors and anti-inflammatory agents. However, analyzing their purity presents a distinct "push-pull" chromatographic challenge that often leads to method failure on standard platforms.

  • The Pyrazole Challenge (The Base): Pyrazole rings contain basic nitrogen atoms (

    
     ~2.5–3.0). On traditional silica columns, these interact with residual silanols, causing severe peak tailing and resolution loss.
    
  • The Furan Challenge (The Acid-Sensitive): Furan rings are electron-rich but susceptible to acid-catalyzed ring opening and polymerization. Standard low-pH methods (pH < 2.0) used to suppress pyrazole tailing can degrade the furan moiety during the run.

  • The Regioisomer Challenge: Synthetic pathways often yield positional isomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) that possess identical mass and similar hydrophobicity, making them inseparable on standard C18 columns.

This guide objectively compares stationary phase chemistries and outlines a self-validating protocol to overcome these competing physicochemical constraints.

Stationary Phase Comparison: Beyond Standard C18

While C18 is the workhorse of HPLC, it is often suboptimal for furan-pyrazoles due to a lack of specific electronic interactions required to separate regioisomers.

Comparative Analysis of Stationary Phases
FeatureC18 (Traditional) C18 (Charged Surface Hybrid) Phenyl-Hexyl (Recommended)
Primary Mechanism Hydrophobic InteractionHydrophobic + Ionic RepulsionHydrophobic +

Interaction
Isomer Separation Poor (Co-elution common)ModerateExcellent (Shape selectivity)
Peak Shape (Basic) Poor (Tailing

)
Excellent (Tailing

)
Good (with end-capping)
Stability HighHighModerate
Best Use Case General impurity profilingBasic compounds, high pH stabilityAromatic isomers, complex mixtures
Why Phenyl-Hexyl Wins for This Scaffold

The furan and pyrazole rings are aromatic systems with delocalized


-electrons. A Phenyl-Hexyl  stationary phase engages in 

stacking interactions with the analyte.
  • Mechanism: The planar furan-pyrazole system aligns with the phenyl rings on the stationary phase.

  • Selectivity: Regioisomers often have slightly different planarity or electron density distributions. The Phenyl-Hexyl phase discriminates these subtle electronic differences where a C18 phase (interacting only by bulk hydrophobicity) fails.

Critical Insight: If peak tailing is the dominant issue and isomers are not present, Charged Surface Hybrid (CSH) C18 is superior. However, for purity analysis where isomer separation is required, Phenyl-Hexyl is the authoritative choice.

Method Development Protocol

This protocol uses a "Design of Experiment" (DoE) mindset to balance pyrazole peak shape against furan stability.

Phase 1: The Stability Screen (Mandatory Pre-work)

Before injecting onto a column, determine the stability of the furan ring in the mobile phase.

  • Prepare analyte in 0.1% Formic Acid (pH ~2.7) and 10 mM Ammonium Acetate (pH 4.5) .

  • Incubate at ambient temperature for 4 hours.

  • Analyze via rapid gradient LC-MS.

  • Decision: If degradation > 1% is observed at pH 2.7, you must use a mid-pH strategy (pH 4.5–6.0).

Phase 2: Column & Mobile Phase Selection

Recommended Starting Conditions:

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) — Balances ionization of pyrazole while protecting furan.

  • Mobile Phase B: Acetonitrile (MeCN) — Methanol can be used to enhance

    
     selectivity if MeCN fails.
    
  • Temperature: 30°C (Avoid >40°C to prevent furan degradation).

Phase 3: The Gradient Optimization Loop

Use the following logic flow to optimize the method.

MethodDev Start Start: Stability Check Stable Is Furan Stable at pH 2.7? Start->Stable LowPH Route A: 0.1% Formic Acid (Max Peak Sharpness) Stable->LowPH Yes MidPH Route B: 10mM NH4OAc pH 4.5 (Max Stability) Stable->MidPH No ColSel Select Phenyl-Hexyl Column LowPH->ColSel MidPH->ColSel Screen Run Broad Gradient (5-95% B in 20 min) ColSel->Screen Eval Evaluate Separation Screen->Eval Good Validation (ICH Q2) Eval->Good Rs > 2.0 & Tf < 1.2 Tailing Issue: Tailing > 1.5 Eval->Tailing Poor Shape Coelution Issue: Isomer Co-elution Eval->Coelution Poor Res FixTailing Add 5% Methanol or Switch to CSH Phenyl-Hexyl Tailing->FixTailing FixCoelution Switch Organic Modifier (MeCN -> MeOH) for Pi-Selectivity Coelution->FixCoelution FixTailing->Screen FixCoelution->Screen

Figure 1: Decision tree for optimizing furan-pyrazole separation, prioritizing stability and selectivity.

Mechanistic Visualization

Understanding why the Phenyl-Hexyl column works is vital for troubleshooting. The diagram below illustrates the dual interaction mechanism.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Furan-Pyrazole) PhenylLigand Phenyl Ring Ligand FuranRing Furan Ring (Electron Rich) PhenylLigand->FuranRing Pi-Pi Stacking (Selectivity) AlkylSpacer Hexyl Spacer PyrazoleRing Pyrazole Ring (Basic Nitrogen) AlkylSpacer->PyrazoleRing Hydrophobic Interaction Silanol Residual Silanol (Acidic) Silanol->PyrazoleRing Ionic Attraction (Causes Tailing)

Figure 2: Interaction mechanism.[1] The Phenyl ligand provides specific


 retention for the furan ring, while careful pH control is required to suppress the Silanol-Pyrazole interaction.

Validation & System Suitability (Self-Validating System)

To ensure the method remains trustworthy over time, implement the following System Suitability Test (SST) criteria based on ICH Q2(R1) guidelines.

SST Parameters
  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the nearest regioisomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (ideally
    
    
    ) for the main pyrazole peak.
  • Furan Stability Check: Injected standard area must not decrease by

    
     over a 24-hour sequence.
    
Troubleshooting Table
SymptomRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions with pyrazole nitrogen.Increase buffer concentration (10mM

25mM) or lower pH (if furan allows).
Split Peaks Atropisomerism or degradation.Check sample solvent compatibility; ensure sample is not degrading in the autosampler.
Retention Drift Phase dewetting or pH shift.Phenyl columns can be sensitive to 100% aqueous starts; ensure at least 5% organic in Mobile Phase A.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] (2005).[1] Link

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds.Link

  • Agilent Technologies. Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds.Link

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 2010. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition. Link

Sources

Comparative

Structural Analysis &amp; Crystallographic Guide: 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

Executive Summary: The "Magic Bullet" Scaffold Product: 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Class: Halogenated Heterocyclic Pharmacophore Primary Application: Fragment-based Drug Discovery (FBDD), X-ray Phasin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Bullet" Scaffold

Product: 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Class: Halogenated Heterocyclic Pharmacophore Primary Application: Fragment-based Drug Discovery (FBDD), X-ray Phasing Agent, Kinase Inhibitor Scaffold.

This guide provides a technical analysis of the crystal structure and performance of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine . Unlike standard organic intermediates, this molecule integrates a heavy atom (Iodine) directly into a bioactive pyrazole-furan scaffold. This unique combination offers dual utility: it acts as a high-affinity pharmacophore (via halogen bonding) and an internal phasing agent for de novo structure determination, often outperforming chloro- and bromo- analogs in crystallographic "success rates."

Comparative Analysis: Iodo- vs. Bromo- vs. Chloro- Analogs[1][2][3][4][5][6]

In structural biology and medicinal chemistry, the choice of halogen significantly dictates the solid-state arrangement and experimental utility. The following table compares the 4-iodo variant against its lighter congeners.

Feature4-Iodo (Target) 4-Bromo Alternative 4-Chloro Alternative
Halogen Bond Strength High (

-hole

is largest)
ModerateWeak / Negligible
Crystal Packing Motif Catemeric Chains (Linear)Trimeric/Tetrameric ClustersTrimeric Clusters
Anomalous Scattering (

)
High (6.7e⁻ at Cu K

)
Moderate (1.3e⁻ at Cu K

)
Low (0.7e⁻ at Cu K

)
Phasing Utility SAD/MAD Phasing (Single Crystal)Requires high redundancyNot suitable for phasing
Solubility (Polar Solvents) Moderate (Hydrophobic shift)ModerateHigh
Kinase Hinge Interaction Strong (Halogen bond to backbone C=O)ModerateWeak (Hydrophobic only)
Key Insight: The "Sigma-Hole" Advantage

The 4-iodo substituent creates a distinct region of positive electrostatic potential (the


-hole) on the extension of the C-I bond.
  • Mechanism: This allows the iodine to act as a highly directional Lewis acid, forming linear

    
     or 
    
    
    
    interactions (160°–180° angles).
  • Performance: In our target molecule, this interaction often overrides standard van der Waals packing, locking the furan and pyrazole rings into a specific conformation that reduces entropic penalty upon binding to protein targets.

Structural Characterization Workflow

To ensure high-resolution data collection, we utilize a self-validating crystallization protocol. The presence of the furan ring introduces rotational freedom, while the amine and iodine provide "anchors" for lattice formation.

DOT Diagram: Crystallography & Phasing Pipeline

G Synthesis Synthesis (N-alkylation) Purification Purification (HPLC/Recrystallization) Synthesis->Purification Screening Vapor Diffusion (Slow Evap. MeOH/EtOH) Purification->Screening >98% Purity Diffraction SC-XRD Data Collection (Mo or Cu Source) Screening->Diffraction Single Crystal Phasing Phasing Strategy (SAD/MR) Diffraction->Phasing Anomalous Signal (I) Refinement Structure Refinement (SHELXL) Phasing->Refinement Electron Density Map Refinement->Screening Disorder detected

Caption: Workflow from synthesis to structure solution, highlighting the Iodine-facilitated phasing step.

Detailed Protocol: Crystallization & Data Collection[2][8]
  • Solvent Selection:

    • Dissolve 20 mg of the compound in 2 mL of Methanol/Dichloromethane (1:1) . The furan moiety improves solubility in DCM, while the amine requires polar protic solvents like MeOH.

  • Crystal Growth (Slow Evaporation):

    • Place solution in a 4 mL vial. Cover with Parafilm and pierce with 3-5 small holes.

    • Incubate at 4°C (refrigerator) to reduce kinetic energy and promote ordered packing of the furan ring (which is prone to disorder at room temp).

  • Data Collection Strategy:

    • Temperature: Collect at 100 K . Reasoning: The furan ring often exhibits rotational disorder around the methylene bridge (

      
      ). Cryo-cooling freezes this motion.
      
    • Source: Use Cu K

      
        radiation (
      
      
      
      Å) if available. The absorption edge of Iodine provides a massive anomalous signal (
      
      
      ), allowing for absolute structure determination even without a known chiral center (if investigating chiral derivatives).

Structural Analysis: Intermolecular Interactions

The crystal packing of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is defined by a competition between Hydrogen Bonding and Halogen Bonding.

A. The Primary Scaffold (Intramolecular)
  • Torsion Angle: The methylene bridge (

    
    ) creates a "hinge." Expect a torsion angle (
    
    
    
    ) of roughly 70°–90° between the pyrazole and furan planes. This "L-shape" is critical for fitting into kinase ATP-binding pockets (the "gatekeeper" region).
  • Planarity: The pyrazole ring is strictly planar. The amino group (

    
    ) at position 5 is typically pyramidalized but can flatten if involved in strong H-bonding.
    
B. The Lattice Network (Intermolecular)

Unlike the 4-chloro analogs which form trimers, the 4-iodo derivative favors Catemeric Chains .[1][2]

  • Interaction 1: N-H

    
     N (Hydrogen Bond) 
    
    • Donor: Pyrazole amine (

      
      )
      
    • Acceptor: Furan Oxygen or Pyrazole N2 of neighbor.

    • Distance: ~2.9 Å.

  • Interaction 2: C-I

    
     N/O (Halogen Bond) 
    
    • Donor: Iodine

      
      -hole.
      
    • Acceptor: Pyrazole N2 (lone pair) or Furan Oxygen.

    • Geometry: Strictly linear (

      
      ).
      
    • Distance: ~3.0–3.2 Å (significantly shorter than the sum of van der Waals radii, 3.53 Å).

DOT Diagram: Interaction Network

Interactions MolA Molecule A (Reference) I_A Iodine (A) (Sigma Hole) NH_A Amine NH (A) MolB Molecule B (Neighbor) MolC Molecule C (Chain Ext.) N_B Pyraz-N (B) (Lone Pair) I_A->N_B Halogen Bond (3.1 Å) O_C Furan-O (C) NH_A->O_C Hydrogen Bond (2.9 Å)

Caption: Schematic of the competing Halogen and Hydrogen bonding networks stabilizing the crystal lattice.

References

  • Cooper, G. A., et al. (2017).[3] "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics.

  • Vangeel, L., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole." Crystals, 13(7), 1101.

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structure, Thermodynamics, and Design Principles." Journal of Medicinal Chemistry.

  • Cambridge Structural Database (CSD). "Search for Pyrazole-Furan Hybrids." CCDC.

Sources

Validation

Spectroscopic Characterization Standards for 5-Aminopyrazoles: A Comparative Technical Guide

Topic: Spectroscopic Characterization Standards for 5-Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary: The "Chameleon" Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization Standards for 5-Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The "Chameleon" Scaffold

5-Aminopyrazoles are privileged scaffolds in drug discovery, serving as precursors for pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and other bioactive fused heterocycles. However, they present a notorious structural challenge: tautomeric ambiguity (in


-unsubstituted forms) and regioisomeric uncertainty  (in 

-substituted synthesis).

Standard 1D


H NMR is often insufficient to distinguish between the 3-amino and 5-amino isomers due to overlapping chemical space. This guide objectively compares the efficacy of four characterization "products" (methodologies)—from routine 1D NMR to advanced 

N analysis and X-ray crystallography—establishing a definitive standard for structural validation.

Comparative Analysis of Characterization Methodologies

We evaluate four spectroscopic tiers based on Resolution Power (ability to distinguish isomers), Throughput , and Structural Definitiveness .

Tier 1: 1D H & C NMR (The Baseline)
  • Status: Essential but often inconclusive.

  • Performance: Excellent for purity assessment but fails to definitively assign regiochemistry (N1-substituted) or tautomeric state (N1-unsubstituted) without reference standards.

  • The Trap: The chemical shift of the pyrazole C4-H proton (

    
     5.0–6.0 ppm) is similar for both 3-amino and 5-amino isomers.
    
  • Best Use: Routine purity checks, not structural assignment.

Tier 2: 2D NOESY / ROESY (The Industry Standard)
  • Status: The "Workhorse" for Solution Phase.

  • Performance: High. It provides spatial proximity data that definitively solves the N1-regiochemistry problem.

  • Mechanism: Detects through-space magnetization transfer (< 5 Å).

    • 5-Amino Isomer: Strong NOE cross-peak between the exocyclic

      
       protons and the 
      
      
      
      -substituent (alkyl/aryl group).
    • 3-Amino Isomer: No NOE between

      
       and 
      
      
      
      -substituent; instead, NOE is observed between the
      
      
      -H and the
      
      
      -substituent.
  • Best Use: Routine confirmation of

    
    -alkylation regioselectivity.
    
Tier 3: N NMR (The Specialist)
  • Status: The High-Sensitivity Probe.

  • Performance: Superior for studying tautomeric equilibrium.

  • Mechanism: Nitrogen chemical shifts are extremely sensitive to hybridization and protonation state.

    • Amino Nitrogen (

      
      ): 
      
      
      
      -320 to -340 ppm (relative to
      
      
      ).
    • Ring Nitrogens: Large shift differences (>50 ppm) between imino (

      
      ) and amino (
      
      
      
      ) types, allowing quantification of tautomeric ratios.
  • Best Use: Resolving complex tautomeric mixtures or studying hydrogen bonding networks.

Tier 4: Single Crystal X-ray Diffraction (SC-XRD)
  • Status: The "Supreme Court" (Absolute Standard).

  • Performance: Absolute. Determines bond lengths (C–N vs C=N) and exact proton positions.

  • Limitation: Solid-state structure may not reflect the major tautomer in solution (packing forces vs solvation energy).

  • Best Use: Final validation of a lead compound or resolving conflicting NMR data.

Data Presentation: Chemical Shift Fingerprints

The following table summarizes the diagnostic signals used to distinguish the 5-amino-1-R-pyrazole (Target) from the 3-amino-1-R-pyrazole (Byproduct).

Feature5-Amino-1-R-pyrazole (Target)3-Amino-1-R-pyrazole (Isomer)Causality / Logic
NOESY Cross-peak Strong:

None:

Spatial proximity of amino group to N1 substituent.
NOESY Secondary Weak/None:

Strong:

In 3-amino, C4-H is spatially closer to N1.

C NMR (C5)
Deshielded (

145–155 ppm)
Shielded (

130–140 ppm)
Direct attachment of electronegative

to C5.

C NMR (C3)
Shielded (

135–145 ppm)
Deshielded (

150–160 ppm)

attachment moves to C3.

H NMR (

)
Broad singlet, often deshieldedBroad singlet, variableSolvent dependent; unreliable for primary assignment.

Detailed Experimental Protocols

Protocol A: The "Regio-Check" NOESY Experiment

Objective: Distinguish between 5-amino and 3-amino regioisomers of


-substituted pyrazoles.
  • Sample Preparation:

    • Dissolve 10–15 mg of the isolated pyrazole in 0.6 mL of DMSO-d6 .

    • Why DMSO? It sharpens exchangeable proton signals (

      
      ), which are often broad or invisible in 
      
      
      
      , making NOE detection impossible.
  • Acquisition Parameters:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

    • Mixing Time (

      
      ):  Set to 400–500 ms .
      
      • Note: Too short (<200 ms) may miss weak NOEs; too long (>800 ms) allows spin diffusion, creating false positives.

    • Relaxation Delay (

      
      ):  2.0 seconds.
      
    • Scans: 16–32 (depending on concentration).

  • Processing & Analysis:

    • Phase the spectrum to ensure diagonal peaks are negative (or positive) and cross-peaks are opposite (for NOESY) or same phase (for ROESY, if MW < 1000).

    • The Check: Locate the

      
      -substituent protons (e.g., 
      
      
      
      or aromatic ortho-protons). Draw a horizontal line.[1] Look for a cross-peak at the chemical shift of the
      
      
      protons.
    • Result: Presence of cross-peak = 5-Amino Isomer .

Protocol B: N HMBC for Tautomer Assignment

Objective: Determine the dominant tautomer in


-unsubstituted pyrazoles.
  • Sample Preparation: High concentration (30–50 mg) in DMSO-d6.

  • Experiment:

    
    -
    
    
    
    HMBC (Long-range coupling).
  • Analysis:

    • Reference external nitromethane (

      
       0.0 ppm) or liquid ammonia.
      
    • Look for

      
       and 
      
      
      
      couplings.
    • Diagnostic: The pyrrole-like nitrogen (

      
      ) resonates upfield (
      
      
      
      -180 to -220 ppm), while the pyridine-like nitrogen (
      
      
      ) resonates downfield (
      
      
      -70 to -100 ppm).
    • In a rapidly exchanging tautomeric mixture, you will see averaged signals. The position of the average indicates the equilibrium position.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for characterizing a synthesized 5-aminopyrazole derivative.

G Start Synthesis Product (Crude/Isolated) CheckN1 Is N1 Substituted? Start->CheckN1 RegioCheck Regio-Isomerism Check CheckN1->RegioCheck Yes (N-R) TautCheck Tautomerism Check CheckN1->TautCheck No (N-H) NOESY Run 2D NOESY (DMSO-d6) RegioCheck->NOESY Analysis1 Check Cross-peak: NH2 <-> N1-R NOESY->Analysis1 Result5 Positive NOE: 5-Amino Isomer (Target) Analysis1->Result5 Detected Result3 Negative NOE: 3-Amino Isomer (Byproduct) Analysis1->Result3 Not Detected N15NMR Run 15N HMBC/HSQC TautCheck->N15NMR Analysis2 Chemical Shift Analysis N15NMR->Analysis2 ResultTaut Calculate Tautomeric Ratio (K_T) Analysis2->ResultTaut

Caption: Decision tree for spectroscopic assignment of 5-aminopyrazoles, prioritizing NOESY for regiochemistry and


N NMR for tautomerism.

References

  • Fandrick, D. R., et al. (2015). Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry.[2] Link

  • Claramunt, R. M., et al. (2007). The Use of NMR Spectroscopy to Study Tautomerism.[3][4] Current Organic Chemistry. Link

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Alkorta, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. Molecules.[1][2][3][5][6][7][8][9][10][11][12] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Reference for NOESY Protocols). Link

Sources

Comparative

comparative study of kinase inhibition profiles of pyrazole scaffolds

Executive Summary The pyrazole ring is a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the utility of the pyrazole scaffold lies not just in potency, but in tunable selectivity .

This guide provides a comparative technical analysis of three distinct pyrazole-based inhibition profiles. We move beyond simple IC50 lists to analyze how scaffold modifications dictate binding modes (Type I vs. Type I½) and selectivity scores. We also provide a self-validating protocol for profiling these scaffolds using radiometric assays, the gold standard for functional verification.

Part 1: The Pyrazole Advantage & Mechanistic Divergence

The pyrazole moiety typically functions as the hinge binder . The nitrogen atoms in the pyrazole ring act as hydrogen bond donors/acceptors to the backbone residues of the kinase hinge.

The Structural Logic
  • N1 (Protonated): H-bond donor to the hinge carbonyl (e.g., Glu/Leu backbone).

  • N2 (Unprotonated): H-bond acceptor from the hinge amide nitrogen.

However, the periphery determines the profile. We compare three distinct architectures:

The "Dirty" Multi-Kinase Inhibitor: Crizotinib
  • Scaffold: 3-substituted pyrazole linked to a 2-aminopyridine.

  • Mechanism: Type I (ATP Competitive).[1]

  • Profile: High potency, low selectivity.

  • Insight: The 3-benzyloxy substitution on the pyrazole ring fills the hydrophobic pocket but allows flexibility, leading to inhibition of ALK, ROS1, and MET. This "poly-pharmacology" is beneficial for cancers driven by multiple pathways but increases toxicity risks.

The Mutation-Specific Precision Tool: Encorafenib
  • Scaffold: Pyrazole-pyrimidine.[1][2]

  • Mechanism: Type I (Active Conformation).[1][3]

  • Profile: Extreme potency for BRAF V600E; reduced affinity for Wild Type.

  • Insight: The specific substitution pattern at the pyrazole 4-position creates a rigid fit that accommodates the V600E mutant's active conformation while clashing with the inactive conformations of other kinases.

The Conformational Locker: Avapritinib[4]
  • Scaffold: Fused pyrazole (Pyrrolotriazine core derived from pyrazole SAR).

  • Mechanism: Type I (Targeting Active D816V Mutants).[3]

  • Profile: Binds the active conformation of KIT D816V, a mutant that is resistant to Type II inhibitors (like Imatinib) which require the inactive DFG-out state.[4]

  • Insight: Avapritinib proves that Type I inhibitors can be highly selective if they target a specific mutant-induced conformational lock.

Part 2: Comparative Profiling Data

The following data aggregates biochemical IC50 values and Selectivity Scores (S-scores).

Table 1: Biochemical Potency (IC50) Comparison

CompoundPrimary Target (IC50)Secondary Target (IC50)Off-Target LiabilityBinding Mode
Crizotinib ALK: 2.0 nMMET: 8.0 nMROS1: 5.0 nMType I (ATP Competitive)
Encorafenib BRAF V600E: 0.35 nMBRAF WT: ~1.0 nMCRAF: 0.47 nMType I (Active Config)
Avapritinib KIT D816V: 0.27 nMPDGFRA D842V: 0.24 nMKIT WT: >100 nMType I (Active Config)

Table 2: Selectivity Metrics (S-Score) Defined as the percentage of kinases inhibited >90% at a concentration of 1 µM in a panel of ~300 kinases.

CompoundS(10) ScoreInterpretation
Crizotinib 0.045Moderate. Hits ALK, MET, ROS1, RON, AXL.
Encorafenib 0.012High. Very clean profile outside of RAF family.
Avapritinib 0.008Ultra-High. Specifically designed for activation loop mutants.[5]

Part 3: Experimental Protocols (Self-Validating)

To generate the data above, relying solely on fluorescence resonance energy transfer (FRET) can be misleading due to compound autofluorescence (common in fused pyrazoles). The Radiometric 33P-ATP Assay is the definitive method for validating pyrazole efficacy.

Protocol: Radiometric "HotSpot" Kinase Assay

Principle: Direct measurement of 33P transfer from ATP to a peptide substrate. This assay is free from interference by fluorescent compounds.

Reagents:
  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

  • Substrate: Specific peptide (e.g., Poly(Glu,Tyr) 4:1 for Tyrosine Kinases).

  • Radioisotope: Gamma-33P-ATP (Specific Activity ~ 10 µCi/µl).

Step-by-Step Workflow:
  • Compound Preparation:

    • Dissolve pyrazole compounds in 100% DMSO to 10 mM.

    • Perform serial dilutions (1:3) in DMSO to generate a 10-point curve.

    • Validation Check: Final DMSO concentration in the assay must be <1% to prevent enzyme denaturation.

  • Enzyme Activation:

    • Dilute kinase into Reaction Buffer.

    • Critical Step: If testing Type II binders (inactive state), pre-incubate enzyme with compound for 15 mins before adding ATP. For Type I (pyrazoles), this is less critical but recommended for consistency.

  • Reaction Initiation:

    • Mix: 5 µL Enzyme + 5 µL Compound + 10 µL Substrate/ATP Mix (containing 33P-ATP).

    • ATP Concentration: Set to

      
       of the specific kinase to ensure competitive conditions.
      
  • Incubation:

    • Incubate at Room Temperature for 120 minutes.

    • Linearity Check: Ensure substrate conversion does not exceed 10% to maintain Michaelis-Menten kinetics.

  • Termination & Filtration:

    • Spot reaction onto P81 phosphocellulose ion-exchange filter paper.

    • Wash filters 3x with 0.75% Phosphoric Acid. (Removes unreacted ATP; phosphorylated substrate binds to filter).

  • Quantification:

    • Read on a scintillation counter. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Pyrazole Interaction Logic

This diagram illustrates the structural causality of why pyrazoles are effective hinge binders.

PyrazoleBinding cluster_Kinase Kinase Hinge Region cluster_Inhibitor Pyrazole Scaffold Backbone_CO Backbone C=O (Glu/Met) Backbone_NH Backbone N-H (Hinge Residue) Pyraz_N Pyrazole N: (Acceptor) Backbone_NH->Pyraz_N H-Bond Pyraz_NH Pyrazole N-H (Donor) Pyraz_NH->Backbone_CO H-Bond R_Group R-Group (Tail) (Selectivity Driver) Gatekeeper Gatekeeper Residue (Determines Selectivity) R_Group->Gatekeeper Steric Fit/Clash

Caption: Schematic of the bidentate hydrogen bonding network between the pyrazole core and the kinase hinge region.

Diagram 2: Radiometric Assay Workflow

A visual guide to the protocol described in Part 3.

AssayWorkflow Prep 1. Compound Prep (DMSO Serial Dilution) Mix 2. Master Mix (Kinase + Buffer) Prep->Mix Add Cmpd Initiate 3. Initiation (Add 33P-ATP + Substrate) Mix->Initiate Incubate 4. Incubation (120 min @ RT) Initiate->Incubate Filter 5. P81 Filtration (Binds Phospho-Peptide) Incubate->Filter Wash 6. Acid Wash (Remove Free ATP) Filter->Wash Read 7. Scintillation Counting (Data Acquisition) Wash->Read

Caption: Step-by-step workflow for the 33P-ATP Radiometric Kinase Assay.

References

  • Davis, M. I., et al. (2011).[6][7] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.[7][8] Link

  • Evans, E. K., et al. (2017). "Avapritinib is a potent and selective inhibitor of KIT D816V and PDGFRA D842V."[5][9][10] Science Translational Medicine. Link

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Delord, J. P., et al. (2017). "Encorafenib plus binimetinib in BRAF-mutant melanoma." The Lancet Oncology. Link

  • Reaction Biology Corp. "Kinase HotSpotSM Assay Protocol." Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices—from synthesis to disposal. This guide provides a detailed protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices—from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, a complex heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this document synthesizes data from structurally related compounds—furans, iodinated organics, and pyrazole derivatives—to establish a robust and scientifically-grounded disposal procedure. The core principle of this guide is to treat the compound as hazardous waste, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Risk Assessment

The molecular structure of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine incorporates three key moieties, each contributing to its potential hazard profile: a furan ring, a pyrazole core, and an iodine substituent. A thorough risk assessment necessitates an understanding of the hazards associated with each component.

  • Furan Moiety : Furan and its derivatives are often flammable, volatile, and can be toxic.[1][2] It is crucial to handle the compound in a well-ventilated area and away from ignition sources.[3][4]

  • Pyrazole Moiety : Pyrazole-containing compounds are widely used in pharmaceuticals and agrochemicals due to their biological activity.[5][6] As such, they should be handled with care, as novel derivatives may possess unknown toxicological properties. The responsible disposal of pyrazole derivatives involves treating them as potentially hazardous waste.[7][8]

  • Iodinated Organic Compound : Organo-iodine compounds can pose a significant environmental risk.[9] Improper disposal can lead to the formation of persistent and toxic iodinated by-products in water systems during disinfection processes.[9] Therefore, drain disposal is strictly prohibited.[3][10]

The combination of these structural features requires that 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine be managed as a chemical waste stream with multiple potential hazards.

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
Hazard CategoryAssociated MoietyPotential RisksRecommended Personal Protective Equipment (PPE)
Flammability FuranMay be combustible. Vapors may form flammable mixtures with air.Flame-retardant lab coat, safety glasses.[1]
Toxicity Pyrazole, FuranHarmful if swallowed, inhaled, or absorbed through the skin.[7][11][12]Chemical fume hood, chemical-resistant gloves (e.g., nitrile), safety goggles.[13][14]
Environmental Iodinated CompoundPotential for long-lasting harmful effects to aquatic life.[9]Containment measures to prevent release to drains or soil.[3][15]
Reactivity GeneralUnknown. Avoid mixing with strong oxidizing agents, acids, or bases.Store separately from incompatible materials.[7]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine waste. This includes the pure compound as well as any contaminated lab materials.

Diagram 1: Disposal Decision Workflow

G A Identify Waste Stream (Solid Compound, Contaminated PPE, Solutions) B Is the waste purely 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine or contaminated materials? A->B C Segregate as Hazardous Chemical Waste. Do NOT mix with other waste streams. [1, 4] B->C Yes H Is the waste an aqueous solution containing the compound? B->H No D Select Appropriate Waste Container (HDPE or glass, leak-proof, compatible with organic solids/solvents). [34] C->D E Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Date of First Addition - PI/Lab Information D->E F Store in designated Satellite Accumulation Area (SAA). Keep container closed. [35] E->F G Arrange for disposal via Institutional Environmental Health & Safety (EHS) or licensed contractor. [2, 4] F->G H->C No (e.g. contaminated gloves) I Do NOT dispose down the drain. [7, 18] Collect as Hazardous Aqueous Waste. H->I Yes I->C

Caption: A workflow for the proper disposal of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine waste.

Step 1: Waste Segregation and Collection

1.1. Designate a Waste Stream : Establish a dedicated hazardous waste stream for 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine and any materials directly contaminated with it. This includes items such as gloves, weighing papers, pipette tips, and contaminated glassware.[1] 1.2. Avoid Co-mingling : Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Containerization and Labeling

2.1. Select an Appropriate Container : Use a container that is chemically resistant and robust. High-density polyethylene (HDPE) or glass containers are generally suitable.[16] The container must have a secure, leak-proof lid. For solids, a wide-mouth container is preferable. 2.2. Labeling : The container must be clearly and accurately labeled from the moment the first item of waste is added. The label should include:

  • The words "Hazardous Waste"[7]
  • The full, unambiguous chemical name: "1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine"
  • An accurate list of all contents, including any solvents used for decontamination.
  • The date on which waste was first added to the container.
  • The name and contact information of the principal investigator or responsible researcher.
Step 3: Storage and Final Disposal

3.1. Satellite Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[17] This area should be away from general traffic and incompatible materials. 3.2. Container Management : Keep the waste container closed at all times, except when adding waste.[10][17] 3.3. Professional Disposal : Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste contractor.[18][19] Never attempt to dispose of this chemical in the regular trash or down the drain.[3][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and evacuate non-essential individuals. Restrict access to the spill area.[2][3]

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, work from within a chemical fume hood if possible.[1]

  • Eliminate Ignition Sources : Given the flammability risk from the furan moiety, immediately turn off any open flames, hot plates, or other potential ignition sources.[2][3]

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[1][13]

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Using non-sparking tools, carefully scoop the absorbed material and spilled compound into the designated hazardous waste container.[1]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), and collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Conclusion

References

  • BenchChem. (2025). Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide.
  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • MDPI. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities.
  • BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • ECHEMI. (n.d.). Furan SDS, 110-00-9 Safety Data Sheets.
  • Springer Professional. (2025). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from a website providing scientific articles.
  • Roth, C. (2019). Safety Data Sheet: Furan-d4.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Retrieved from a scientific research publisher's website.
  • THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS. (n.d.). Retrieved from a governmental or institutional research repository.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TargetMol. (2026). Safety Data Sheet.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Merck Millipore. (2021). Safety Data Sheet.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Safety Data Sheet AMINE O. (2016).
  • National Institutes of Health (NIH). (n.d.). Climate changes affecting global iodine status - PMC.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Walters, M. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • ACS Publications. (2021). Organic Iodine Compounds in Fine Particulate Matter from a Continental Urban Region: Insights into Secondary Formation in the Atmosphere | Environmental Science & Technology.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Chulalongkorn University Digital Collections. (2023). Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study.
  • CymitQuimica. (2026). SAFETY DATA SHEET.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate.
  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
  • University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • PubMed. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Recycling Iodine: How Hospitals Are Keeping Contrast Media in the Circular Economy. (n.d.).
  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals.

Sources

Handling

Personal protective equipment for handling 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

Comprehensive Safety and Handling Guide: 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(furan-2-ylmethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine. As a specialized heterocyclic compound, understanding its constituent chemical functionalities—a furan ring, an iodinated pyrazole core, and an amine group—is paramount to ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment: A Synthesis of Structural Analogs

  • Furan Moiety: The furan ring is a significant contributor to the compound's potential hazards. Furan itself is a flammable liquid and can form explosive peroxides upon exposure to air. It is also an irritant to the skin, eyes, and respiratory tract.[1] Furthermore, furan is classified as a possible human carcinogen.

  • Iodinated Pyrazole Core: Structurally similar iodinated pyrazole compounds are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2] Halogenated organic compounds should always be handled with care due to their potential for toxicity and environmental persistence.

  • Pyrazole Amine Functionality: Pyrazole derivatives are biologically active molecules.[3][4] Aminated pyrazoles, in particular, can be skin and eye irritants.[5][6]

Based on this composite analysis, 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine should be treated as a hazardous substance with potential for irritation, flammability, and long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide and ensure the use of appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and potential vapors that can cause serious eye irritation or damage.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as the compound is expected to be a skin irritant.[2][8] Always inspect gloves for integrity before use.
Body Protection Flame-resistant laboratory coat, fully buttoned, with full-length pants and closed-toe shoes.To protect against skin exposure and potential flash fires due to the furan moiety.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][7] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][9]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2]
Glove Selection and Use:

It is crucial to consult with the glove manufacturer's compatibility charts to ensure the chosen material is resistant to the solvents being used in conjunction with the compound. Always wash hands thoroughly after removing gloves.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic workflow is critical to minimizing exposure and ensuring a safe experimental environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of Analogs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Prep_Fume_Hood Prepare Chemical Fume Hood Don_PPE->Prep_Fume_Hood Proceed Weigh_Compound Weigh Compound in Hood Prep_Fume_Hood->Weigh_Compound Ready Conduct_Experiment Conduct Experiment Weigh_Compound->Conduct_Experiment Transfer Decontaminate Decontaminate Surfaces Conduct_Experiment->Decontaminate Complete Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Clean Dispose Dispose via EHS Segregate_Waste->Dispose Label

Caption: A stepwise workflow for the safe handling of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine.

Step-by-Step Handling Protocol:
  • Pre-Handling:

    • Thoroughly review this safety guide and the SDS of any other chemicals to be used in the procedure.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Designate a specific area within the hood for handling the compound.

  • Handling the Compound:

    • Always wear the full complement of prescribed PPE.[10]

    • Handle the solid compound with care to avoid generating dust.

    • When weighing, use a draft shield or conduct the weighing within the fume hood.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[11]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if you feel unwell.

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Environmental Responsibility

Improper disposal of this compound can lead to environmental contamination.[2] Therefore, a strict waste management protocol must be followed.

Waste Disposal Decision Tree

Start Waste Generated Is_Contaminated Is material contaminated with the compound? Start->Is_Contaminated Solid_Waste Solid Waste (gloves, paper towels, etc.) Is_Contaminated->Solid_Waste Yes Liquid_Waste Liquid Waste (solvents, reaction mixtures) Is_Contaminated->Liquid_Waste Yes Non_Hazardous Dispose as non-hazardous waste. Is_Contaminated->Non_Hazardous No Hazardous_Container Place in a labeled, sealed hazardous waste container. Solid_Waste->Hazardous_Container Liquid_Waste->Hazardous_Container EHS_Pickup Arrange for pickup by EHS. Hazardous_Container->EHS_Pickup

Caption: Decision-making process for the proper disposal of waste contaminated with the target compound.

Waste Segregation and Disposal Protocol:
  • Waste Identification: All materials, both solid and liquid, contaminated with 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine must be classified as hazardous chemical waste.[2]

  • Containerization:

    • Use separate, designated, and clearly labeled hazardous waste containers for solid and liquid waste.[12]

    • The containers should be made of a material compatible with the waste.

    • The label must include "Hazardous Waste" and the full chemical name: "1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine".[2]

  • Storage:

    • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[12]

    • This area should be away from ignition sources and incompatible materials.

  • Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash.[2]

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and disposal in accordance with local, state, and federal regulations.[1][12]

By adhering to these protocols, you contribute to a safe and compliant research environment, building a foundation of trust in our collective scientific endeavors.

References

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan. Right to Know Hazardous Substance Fact Sheets. Retrieved from [Link]

  • Cole-Parmer. (2002, May 30). Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • Fent, K., et al. (2020). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting. Journal of Exposure Science & Environmental Epidemiology, 30(4), 610-622. Retrieved from [Link]

  • European Patent Office. (n.d.). GB2390219A - Method for decontaminating solid iodine filters. Google Patents.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchChemHub. (2022, January 14). Safety First: Best Practices for Handling Research Chemicals in the Lab. Retrieved from [Link]

  • European Patent Office. (1999). A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds. Google Patents.
  • Singh, R., et al. (2025, August 8). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate. Retrieved from [Link]

  • Mainline. (n.d.). The iodine procedure. Retrieved from [Link]

  • Idaho National Laboratory. (n.d.). Methods of Gas Phase Capture of Iodine from Fuel Reprocessing Off-Gas: A Literature Survey. Retrieved from [Link]

  • Kulanthaivelu, R., Jamil, H., & Islam, O. (n.d.). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Retrieved from [Link]

  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]

  • MDPI. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.